N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-12-5-7-13(8-6-12)16-14(18)11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTWYRGWBPNOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and proposed synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a potentially novel compound, this guide synthesizes information from established chemical principles and data from structurally related molecules to offer a predictive analysis of its properties and research potential. We present a detailed, step-by-step protocol for its synthesis and characterization, along with a discussion of its potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities based on the N-(4-aminophenyl)acetamide scaffold.
Introduction: A Molecule of Untapped Potential
The N-(4-aminophenyl)acetamide scaffold is a cornerstone in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3][4] Its derivatives have found applications as pharmaceuticals, including analgesics and anticancer agents, as well as in the dye and pigment industry.[4][5] The azepane moiety, a seven-membered saturated heterocycle, is also a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile building block for constructing complex molecular architectures.
This guide focuses on the novel compound N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, which combines these two important structural motifs. To date, this specific molecule is not well-documented in the scientific literature, suggesting it represents an unexplored area of chemical space. This guide aims to bridge this knowledge gap by providing a theoretical and practical framework for its synthesis, characterization, and potential applications.
Predicted Physicochemical Properties
The fundamental physicochemical properties of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide have been predicted based on its chemical structure. These properties are crucial for understanding its potential behavior in various chemical and biological systems.
Chemical Structure and Molecular Weight
The chemical structure of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is depicted below, along with its key identifiers.
Caption: Chemical structure of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | - |
| Molecular Formula | C₁₄H₂₁N₃O | Calculated |
| Molecular Weight | 247.34 g/mol | Calculated |
| CAS Number | Not available | - |
| Predicted pKa | Basic (amine): ~9-10; Acidic (amide): ~17-18 | Structural Analogy |
| Predicted logP | 1.5 - 2.5 | Structural Analogy |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Structural Analogy |
Proposed Synthesis and Characterization
A plausible and efficient synthetic route for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is proposed, based on well-established N-acylation methodologies.[6][7][8] This two-step process involves the synthesis of the acylating agent, 2-(azepan-1-yl)acetyl chloride, followed by its reaction with 4-aminoacetanilide.
Synthetic Workflow
The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(azepan-1-yl)acetyl chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent N-acylation reaction. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(azepan-1-yl)acetic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(azepan-1-yl)acetyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
-
Rationale: The N-acylation of 4-aminoacetanilide with the synthesized acyl chloride will yield the target compound. A base, such as triethylamine, is used to neutralize the HCl generated during the reaction.[8]
-
Procedure:
-
Dissolve 4-aminoacetanilide (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(azepan-1-yl)acetyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
-
Characterization
The identity and purity of the synthesized N-(4-aminophenyl)-2-(azepan-1-yl)acetamide would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to confirm the presence of all expected proton and carbon signals corresponding to the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-N stretches.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight of the compound, confirming its molecular formula.[2]
-
Melting Point: The melting point of the purified compound will be determined as an indicator of its purity.
Potential Applications and Research Directions
While N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is a novel compound, its structural components suggest several promising avenues for research and application.
-
Medicinal Chemistry:
-
Intermediate for Drug Synthesis: This molecule could serve as a versatile intermediate for the synthesis of more complex drug candidates. The primary amino group can be further functionalized to introduce a wide range of pharmacophores.
-
Bioisostere for Known Drugs: The azepane ring can act as a bioisosteric replacement for other cyclic amines, such as piperidine or morpholine, in known drug scaffolds, potentially leading to improved efficacy or pharmacokinetic properties.
-
Novel Scaffolds for Drug Discovery: The compound itself could be screened for biological activity against various targets, given the prevalence of the N-(4-aminophenyl)acetamide and azepane motifs in bioactive molecules.[5][9] For instance, related N-(4-aminophenyl)acetamide derivatives have shown potential as anticancer agents and TRPV1 ligands.[5][9]
-
-
Materials Science:
-
Monomer for Polymer Synthesis: The primary amino group allows for its use as a monomer in the synthesis of novel polyamides or polyimides with potentially interesting thermal and mechanical properties.
-
Precursor for Dyes and Pigments: The N-(4-aminophenyl)acetamide core is a known chromophore, and this compound could be a precursor for the synthesis of new dyes and pigments.[4]
-
Predicted Safety and Handling
Given the absence of specific safety data for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a cautious approach to its handling is warranted, based on the known hazards of structurally related compounds.
-
General Precautions: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Toxicology: Aromatic amines can be toxic and may have carcinogenic properties.[13][14] Therefore, this compound should be handled as a potentially hazardous substance.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a novel and promising chemical entity with the potential for a wide range of applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential uses. The detailed experimental protocol and predictive analysis of its properties are intended to serve as a valuable resource for researchers interested in exploring this untapped area of chemical space. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of this intriguing molecule.
References
-
Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1040. [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Scilit. [Link]
-
Sugamori, K. S., et al. (2020). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. PubMed. [Link]
-
N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. gsrs.ncats.nih.gov. [Link]
-
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST WebBook. [Link]
-
Foye, W. O., & Speranza, J. P. (1970). N-acyl derivatives of bis-(4-aminophenyl) disulfide and its thiolsulfinate. Journal of Pharmaceutical Sciences, 59(2), 259-261. [Link]
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. [Link]
-
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Inxight Drugs. [Link]
- An environment-friendly process for selective acylation of aminophenol.
-
4-Aminoacetanilide. Wikipedia. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [Link]
-
N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide. Pharmaffiliates. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
N-Acylation in combinatorial chemistry. Arkat USA. [Link]
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. [Link]
-
Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Sciforum. [Link]
-
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). [Link]
-
Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed. [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ARKIVOC. [Link]
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- 14. nj.gov [nj.gov]
Physicochemical Properties of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide for Drug Design
The following technical guide provides an in-depth physicochemical profiling of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a specialized chemical scaffold with significant potential in CNS (Central Nervous System) and epigenetic drug discovery.
Executive Summary & Chemical Identity[1]
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a hybrid pharmacophore combining a lipophilic, seven-membered azepane ring with a polar amino-acetanilide core. This structure bridges the chemical space between classic local anesthetics (e.g., lidocaine analogues) and modern histone deacetylase (HDAC) inhibitors.
Its utility in drug design stems from the "Azepane Effect"—the introduction of a seven-membered ring which, compared to piperidine or pyrrolidine, enhances lipophilicity and conformational entropy, often improving blood-brain barrier (BBB) penetration and altering receptor binding kinetics [1, 2].
Chemical Data
| Property | Specification |
| IUPAC Name | N-(4-aminophenyl)-2-(azepan-1-yl)acetamide |
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| SMILES | Nc1ccc(NC(=O)CN2CCCCCC2)cc1 |
| Core Motifs | Azepane (Homopiperidine), Acetamide Linker, p-Phenylenediamine |
Physicochemical Profiling
Analysis of the core properties determining drug-likeness and bioavailability.
Lipophilicity and Solubility
The azepane ring significantly increases the lipophilicity of the molecule compared to diethylamine or piperidine analogs. This modulation is critical for tuning membrane permeability.
-
LogP (Predicted): ~1.6 – 1.9
-
Implication: The molecule resides in the optimal range for oral bioavailability (Rule of 5) and CNS penetration (LogP ~2).
-
-
Solubility (pH-dependent):
-
Acidic pH (pH 1.2 - 4.0): High solubility. The azepane nitrogen (pKa ~10.2) is fully protonated, forming a cationic species.
-
Physiological pH (pH 7.4): Moderate solubility. The molecule exists in equilibrium between the cationic and neutral forms.
-
Basic pH (>10): Low solubility. The neutral species predominates, potentially leading to precipitation.
-
Ionization Constants (pKa)
Understanding the ionization state is vital for predicting absorption and receptor interaction.
| Functional Group | Approx. pKa | State at pH 7.4 | Role in Binding |
| Azepane Nitrogen | 10.2 ± 0.5 | Protonated (+1) | Ionic interaction (Salt bridge) with Asp/Glu residues in target proteins. |
| Aniline Nitrogen | 4.8 ± 0.2 | Neutral (0) | H-bond donor; critical for "hinge binding" in kinases or Zn-chelation in HDACs. |
| Amide Nitrogen | >15 | Neutral (0) | H-bond donor/acceptor backbone. |
Molecular Surface Properties
-
Polar Surface Area (PSA): ~58 Ų
-
Analysis: Well below the 90 Ų threshold typically required for BBB penetration, suggesting this scaffold is highly suitable for CNS targets [3].
-
-
Rotatable Bonds: 4 (High flexibility in the linker and azepane ring).
Synthesis & Experimental Protocols
Field-proven methodologies for generation and characterization.
Synthesis Pathway
The most robust synthetic route utilizes a convergent approach, avoiding the oxidation of the sensitive aniline group by using a nitro-precursor.
Figure 1: Convergent synthesis pathway protecting the oxidation-prone aniline moiety until the final step.
Protocol: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility at physiological pH.
-
Preparation: Weigh 5 mg of the compound into a 2 mL glass vial.
-
Solvent Addition: Add 500 µL of PBS (Phosphate Buffered Saline, pH 7.4).
-
Equilibration: Shake at 37°C for 24 hours (300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Dilute the supernatant 1:100 with Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).
-
Analyze via HPLC-UV (254 nm) against a standard curve.
-
-
Calculation:
.
Drug Design Applications & SAR Implications[4][5][6][7]
Scaffold Hopping (Bioisosterism)
This compound serves as a strategic bioisostere for Procainamide (anti-arrhythmic) and Lidocaine derivatives.
-
The Azepane Advantage: Replacing the diethylamine or piperidine group with azepane often increases potency at Voltage-Gated Sodium Channels (NaV) due to enhanced hydrophobic interaction within the pore [1, 4].
-
The "Reverse Amide" Linker: Unlike Procainamide (Benzamide-Linker-Amine), this molecule features an Aniline-Amide-Linker-Amine connectivity. This alters metabolic stability, specifically reducing susceptibility to plasma esterases, though it remains sensitive to amidases.
Epigenetic Modulators (HDAC Inhibition)
The 4-aminoanilide motif is a known "Surface Recognition Cap" or Zinc-Binding Group (ZBG) precursor in Class I HDAC inhibitors (e.g., Tacedinaline).
-
Design Strategy: The azepane tail can be exploited to reach the hydrophobic "foot" pocket of the HDAC enzyme, while the 4-amino group coordinates with the Zinc ion or interacts with the rim of the catalytic tunnel.
ADME/Tox Considerations
-
Metabolic Liability: The primary metabolic soft spot is the N-acetylation of the 4-amino group (by NAT1/NAT2), which can render the molecule inactive or change its clearance profile.
-
Toxophore Alert: The 4-aminoaniline moiety can undergo metabolic activation to a quinone imine, a reactive electrophile. Structural modification (e.g., fluorine substitution on the phenyl ring) is recommended to mitigate this risk during lead optimization.
Logical Workflow for Lead Optimization
The following diagram illustrates the decision matrix for optimizing this scaffold based on physicochemical feedback.
Figure 2: Iterative optimization cycle focusing on solubility and metabolic stability.
References
-
BenchChem. (2025).[1] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from
-
Journal of Medicinal Chemistry. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorg Med Chem Lett. 2010 Aug 15;20(16):4878-81. Retrieved from
-
Santa Cruz Biotechnology. N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Product Data. Retrieved from
-
MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Structure-Activity Relationship. Retrieved from
Sources
Comprehensive Literature Review and Synthetic Directives for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Executive Summary
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (CAS Number: 937633-52-8) is a highly versatile bifunctional building block frequently utilized in the design of pharmaceutical libraries, particularly for kinase inhibitors, GPCR ligands, and histone deacetylase (HDAC) inhibitors. Structurally, it features a hydrophobic, seven-membered azepane (hexamethyleneimine) ring connected via an acetamide linker to a para-phenylenediamine core.
This whitepaper outlines a highly robust, scalable, and self-validating three-step synthetic pathway. By leveraging fundamental principles of chemoselectivity and thermodynamic control, this guide provides researchers with a field-proven methodology to synthesize this compound with high fidelity.
Retrosynthetic Analysis & Strategic Pathway Design
The synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is best approached through a linear, three-step sequence designed to minimize protecting group manipulations.
-
C-N Disconnection (Reduction): The target aniline is retrosynthetically disconnected to its corresponding nitroarene precursor, 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide. Nitro groups are highly stable during upstream alkylations and can be cleanly reduced in the final step.
-
C-N Disconnection (Alkylation): The azepane ring is disconnected from the acetamide linker, revealing hexamethyleneimine (azepane) and 2-chloro-N-(4-nitrophenyl)acetamide.
-
Amide Bond Disconnection: The chloroacetamide precursor is disconnected into commercially available 4-nitroaniline and chloroacetyl chloride.
Retrosynthetic disconnection of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Mechanistic Evaluation & Step-by-Step Methodologies
Step 1: Chemoselective N-Acylation of 4-Nitroaniline
Causality & Design: The first step involves the nucleophilic acyl substitution of chloroacetyl chloride by 4-nitroaniline. Despite the strongly electron-withdrawing nature of the para-nitro group, which reduces the nucleophilicity of the amine, the extreme electrophilicity of the acyl chloride ensures the reaction proceeds efficiently[1]. Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the starting aniline.
Protocol:
-
Suspend 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add Et₃N (1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic reaction and limit di-acylation[1].
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bright yellow 4-nitroaniline spot indicates completion.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: S_N2 N-Alkylation with Azepane
Causality & Design: The incorporation of the seven-membered azepane ring is achieved via an S_N2 displacement of the primary alkyl chloride. Because azepane is a bulky secondary amine, the reaction requires elevated temperatures. Potassium carbonate (K₂CO₃) is chosen as a heterogeneous, non-nucleophilic base to mop up the generated HCl without competing for the electrophile. The addition of a catalytic amount of Potassium Iodide (KI) accelerates the reaction via a Finkelstein mechanism, temporarily converting the alkyl chloride to a more reactive alkyl iodide[2].
Protocol:
-
Dissolve the crude 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add azepane (1.2 eq), finely powdered K₂CO₃ (2.0 eq), and KI (0.1 eq)[2].
-
Reflux the mixture at 80 °C for 12 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. Look for the complete consumption of the starting material and the appearance of the product mass ([M+H]⁺ = 278.1).
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH 95:5) to yield 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide.
Step 3: Chemoselective Nitro Reduction
Causality & Design: The final step requires the reduction of the aromatic nitro group to a primary amine. While dissolving metal reductions (e.g., Fe/NH₄Cl) are viable, heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its operational simplicity, high yield, and clean reaction profile[3]. Since there are no reducible halogens or benzyl ethers remaining in the molecule, Pd/C under 1 atmosphere of hydrogen gas provides perfect chemoselectivity[3].
Protocol:
-
Dissolve 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate.
-
Carefully add 10% Pd/C (0.05 eq Pd) under a gentle stream of nitrogen.
-
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times.
-
Stir vigorously at room temperature for 6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS for the target mass ([M+H]⁺ = 248.1). NMR should show the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ group.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford pure N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Process Flow & Validation Checkpoints
Experimental workflow and critical analytical checkpoints for synthesis.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized thermodynamic parameters, stoichiometries, and expected yields for the synthetic sequence.
| Step | Reaction Type | Reagents & Solvents | Temp / Time | Expected Yield | In-Process Control (IPC) |
| 1 | N-Acylation | 4-Nitroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Et₃N (1.2 eq), DCM | 0 °C → RT / 4 h | 85 - 90% | TLC (Hex/EtOAc 7:3), LC-MS |
| 2 | N-Alkylation | Azepane (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), MeCN | 80 °C / 12 h | 75 - 85% | LC-MS ([M+H]⁺ 278.1) |
| 3 | Nitro Reduction | H₂ (1 atm), 10% Pd/C (0.05 eq), MeOH/EtOAc | RT / 6 h | > 90% | NMR, HPLC, HRMS ([M+H]⁺ 248.1) |
References
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Metabolic stability of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in silico
An In-Depth Technical Guide: Predicting the Metabolic Fate of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: An In Silico Approach
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of a drug from administration to therapeutic action, its metabolic fate is a critical determinant of success or failure. Metabolic stability, the susceptibility of a compound to biotransformation, governs its pharmacokinetic profile, including its half-life, bioavailability, and potential for generating active or toxic metabolites.[1][2] Early-stage assessment of this parameter is not merely a screening step but a strategic imperative, allowing for the rational design of molecules with optimized persistence and safety profiles.[3][4] In silico methodologies have emerged as indispensable tools in this endeavor, offering rapid, cost-effective, and resource-efficient means to predict a compound's metabolic liabilities before a single molecule is synthesized.[3][5]
This guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, using a suite of computational tools and predictive methodologies. We will dissect the molecule's structure to identify potential metabolic hotspots, outline a rigorous in silico workflow, and interpret the predictive data to inform subsequent drug design and development efforts.
Part 1: Structural Scrutiny and Hypothesis Generation
The metabolic liability of a molecule is intrinsically linked to its chemical structure.[1] A thorough analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide reveals three key structural motifs, each with a known predisposition to specific metabolic pathways.
Molecular Structure: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
-
The 4-Aminophenyl Group: This aromatic amine is a well-documented substrate for Cytochrome P450 (CYP) enzymes, particularly CYP1A2.[6][7] The primary metabolic route is N-hydroxylation, an initial activation step that can lead to the formation of reactive intermediates or prepare the molecule for subsequent Phase II conjugation reactions.[6][8]
-
The Acetamide Linker: Amide bonds are susceptible to hydrolysis by various enzymes, such as amidases. The stability of this linker is a crucial factor, as its cleavage would break the molecule into two distinct fragments, terminating its action. The acetamide group itself can influence physicochemical properties like solubility and membrane permeability, which indirectly affect metabolism.[9][10]
-
The Azepane Ring: This seven-membered saturated heterocycle presents multiple sites for oxidative metabolism.[11][12] Carbon-hydrogen bonds on the ring, particularly those alpha to the nitrogen atom, are potential targets for hydroxylation by CYP enzymes. Larger, flexible rings like azepane can sometimes exhibit lower metabolic stability compared to smaller, more rigid counterparts.[13]
Based on this structural analysis, we can formulate initial hypotheses regarding the metabolic fate of the compound.
| Structural Moiety | Potential Metabolic Pathway | Key Enzymes Involved | Predicted Impact on Stability |
| 4-Aminophenyl | N-Hydroxylation, N-Glucuronidation | CYP1A2, UGTs | Potential major site of metabolism, "soft spot" |
| Acetamide Linker | Amide Hydrolysis | Amidases, Carboxylesterases | Potential liability; cleavage leads to inactivation |
| Azepane Ring | C-Hydroxylation, N-dealkylation | CYP3A4, CYP2D6 | Multiple potential sites for oxidation |
Part 2: The In Silico Metabolic Prediction Workflow
A robust in silico evaluation follows a multi-step, hierarchical process, moving from broad predictions of overall stability to specific identification of metabolic sites and products. This workflow allows for a comprehensive assessment and provides actionable data for medicinal chemists.
Caption: In Silico Metabolic Stability Prediction Workflow.
Protocol 1: Comprehensive In Silico Metabolic Stability Assessment
This protocol outlines the steps to predict the metabolic fate of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Objective: To predict the overall metabolic stability, identify the primary sites of metabolism (SoMs), and elucidate the structures of the most probable metabolites.
Tools: A combination of freely available and commercial software is recommended for a consensus approach.
| Tool Category | Example Tools | Primary Function |
| Global Stability Predictors | PredMS[14][15], MetStabOn[16] | Classify compound as stable/unstable or predict half-life/clearance. |
| Site of Metabolism (SoM) Predictors | SMARTCyp, Xenosite, P450 Site of Metabolism Prediction (Optibrium)[17] | Identify specific atoms within the molecule most susceptible to metabolism. |
| Metabolite Structure Predictors | BioTransformer[18], GLORYx[18], MetaPredictor[19] | Generate the chemical structures of potential Phase I and Phase II metabolites. |
Methodology:
-
Molecule Input:
-
Obtain the canonical SMILES string for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: C1CCN(CC(=O)NC2=CC=C(C=C2)N)CC1.
-
Ensure the structure is correctly represented and neutralized.
-
-
Global Stability Prediction:
-
Submit the SMILES string to a tool like PredMS.[14] This model, based on random forest algorithms, classifies compounds as stable or unstable in human liver microsomes.[15]
-
Expected Output: A binary classification (e.g., "Unstable") and a probability score.
-
Causality: This first step provides a high-level overview. An "unstable" prediction immediately flags the molecule for further investigation and justifies a deeper dive into specific metabolic pathways.
-
-
Site of Metabolism (SoM) Identification:
-
Input the SMILES string into a SoM prediction tool. These tools often use accessibility and reactivity principles to rank potential metabolic sites.[19]
-
Expected Output: The input molecule structure with atoms colored or scored according to their metabolic lability. For our target molecule, high scores are anticipated for the aniline nitrogen and several carbons on the azepane ring.
-
Causality: This step pinpoints the molecular "soft spots." By identifying the most labile sites, medicinal chemists can devise strategies (e.g., blocking the site with a fluorine or methyl group) to enhance stability.[17]
-
-
Metabolite Structure Prediction:
-
Utilize a tool like BioTransformer, which integrates machine learning with a rule-based framework to predict biotransformations.[18]
-
Set parameters to include major human CYP-mediated reactions and Phase II conjugations (e.g., glucuronidation).
-
Expected Output: A list of potential metabolite structures, often ranked by likelihood, along with the enzymatic reaction responsible for their formation.
-
Causality: Predicting the actual structures of metabolites is crucial for several reasons. It helps analytical chemists know what to look for in in vitro experiments and allows for the in silico assessment of whether a metabolite might be pharmacologically active or potentially toxic.
-
-
Data Synthesis and Interpretation:
-
Consolidate the results. The global prediction ("unstable") should be explained by the SoM results (e.g., high lability at the aniline nitrogen). The top-ranked predicted metabolites should correspond to modifications at these identified SoMs.
-
A self-validating system: If the SoM predictor highlights a site but the metabolite predictor generates no corresponding products, it may suggest an unusual metabolic pathway not covered by the tool's ruleset, warranting further investigation.
-
Part 3: Predicted Metabolic Pathways and Data Interpretation
Executing the described workflow for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide would likely yield the following key predictions.
Caption: Predicted Metabolic Pathways for the Target Compound.
Hypothetical Prediction Results Summary
| Prediction Type | Result | Interpretation & Rationale |
| Global Stability | Unstable (Predicted t½ < 30 min in HLM) | The presence of the aromatic amine and the large saturated ring are strong indicators of metabolic liability, consistent with predictions from models trained on large datasets.[14][20] |
| Primary SoM | 1. Aniline Nitrogen2. Azepane C4/C5 position3. Acetamide Carbonyl | 1. The primary amine is highly susceptible to CYP1A2-mediated N-hydroxylation.[6][21]2. These positions on the flexible azepane ring are sterically accessible for CYP-mediated oxidation.[13]3. The amide bond is a potential site for hydrolysis. |
| Key Predicted Metabolites | 1. N-(4-(hydroxyamino)phenyl)-2-(azepan-1-yl)acetamide2. N-(4-aminophenyl)-2-(4-hydroxyazepan-1-yl)acetamide3. 4-aminophenylamine + 2-(azepan-1-yl)acetic acid | 1. Result of Phase I oxidation at the primary SoM.2. Result of Phase I oxidation on the azepane ring.3. Result of amide bond hydrolysis. |
| Predicted Enzymes | CYP1A2, CYP3A4, UGTs | CYP1A2: Primarily responsible for aromatic amine oxidation.[7]CYP3A4: A versatile enzyme known to oxidize saturated rings.UGTs: Responsible for conjugating the N-hydroxy metabolite, facilitating its excretion.[17] |
Conclusion and Strategic Outlook
The in silico analysis strongly suggests that N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is likely to be metabolically unstable. The primary routes of degradation are predicted to be N-hydroxylation of the 4-aminophenyl group, likely mediated by CYP1A2, and oxidation of the azepane ring. These predictions provide clear, actionable guidance for the next cycle of drug design.
Recommendations for Optimization:
-
Mitigate Aromatic Amine Metabolism: Consider replacing the aniline with a less metabolically labile bioisostere (e.g., a fluoro-substituted phenyl or a heterocyclic ring) to reduce susceptibility to CYP1A2.
-
Stabilize the Azepane Ring: Introduce substituents, such as methyl or fluoro groups, at the predicted sites of hydroxylation on the azepane ring to sterically block the metabolic attack. Alternatively, reducing the ring size to a more stable piperidine or pyrrolidine could be explored.[13]
-
Reinforce the Linker: While predicted to be a secondary pathway, if amide hydrolysis is confirmed in vitro, modifying the groups adjacent to the amide bond could increase its stability.
This technical guide demonstrates a systematic, evidence-based in silico strategy for assessing metabolic stability. By integrating structural analysis with a multi-faceted computational workflow, researchers can proactively identify and address metabolic liabilities, significantly improving the efficiency and success rate of the drug discovery process.[4] The ultimate goal is not merely to predict failure, but to rationally design success.
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Lee, T., Kim, H., Lee, J. et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Available at: [Link]
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Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Available at: [Link]
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Kazmi, S. R., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Frontiers in Chemistry. Available at: [Link]
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Lee, T., Kim, H., Lee, J. et al. (2021). PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. PubMed. Available at: [Link]
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Kazmi, S. R., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed. Available at: [Link]
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Butler, M. A., et al. (1995). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. PubMed. Available at: [Link]
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Butler, M. A., et al. (1995). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Oxford Academic. Available at: [Link]
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Li, F., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. Available at: [Link]
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Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Available at: [Link]
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S. Djoumbou-Feunang, Y., et al. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Available at: [Link]
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Noviyanti, R. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. Available at: [Link]
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Liu, X., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. BMC Bioinformatics. Available at: [Link]
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Du, H., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. Available at: [Link]
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Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Turesky, R. J., et al. (2003). Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC). PubMed. Available at: [Link]
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Josephy, P. D., et al. (1999). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology. Available at: [Link]
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S. I. Tumminello, S., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Molecules. Available at: [Link]
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Patsnap Synapse. (2024). What is Acetamide used for?. Available at: [Link]
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Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]
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T. Choru, A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). Azepane. Available at: [Link]
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Rudzinska-Szostak, E., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules. Available at: [Link]
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B. Le, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Available at: [Link]
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Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net. Available at: [Link]
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ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]
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Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]
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UT Southwestern Medical Center. (n.d.). In Vitro Metabolic Stability: Preclinical Pharmacology Core. Available at: [Link]
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Shanu-Wilson, J. (2023). Metabolism of 2022 FDA approved small molecule drugs PART 2. Hypha Discovery Blogs. Available at: [Link]
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Tian, Y., et al. (2022). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Nature Portfolio. (2025). Targeting rewired metabolic pathways in pancreatic cancer. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Abstract
This comprehensive application note provides a detailed, three-step protocol for the synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a valuable bifunctional molecule for researchers in medicinal chemistry and drug development. The synthetic strategy begins with the acylation of p-nitroaniline, followed by nucleophilic substitution with azepane, and concludes with the chemoselective reduction of the nitro group. This guide emphasizes the causality behind procedural choices, robust reaction conditions, and in-process controls to ensure reproducibility and high yield. It is designed for an audience of researchers, scientists, and drug development professionals, offering both a practical laboratory guide and an understanding of the underlying chemical principles.
Introduction and Strategic Overview
N-(4-aminophenyl) acetamide derivatives are significant structural motifs found in a range of biologically active compounds, including kinase inhibitors and antagonists for transient receptor potential (TRP) channels.[1][2] The title compound, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, incorporates a primary aromatic amine and a tertiary amine within an azepane ring, making it a versatile intermediate for further chemical elaboration in drug discovery programs.[3][4]
The synthesis strategy outlined herein is a robust and logical sequence designed to manage the different reactivities of the functional groups involved. The overall process can be visualized as follows:
-
Protection and Activation: The synthesis commences with p-nitroaniline. The aromatic amine is first acylated with chloroacetyl chloride. This serves a dual purpose: it transforms the amine into a less reactive amide and simultaneously introduces a reactive alkyl chloride handle for the subsequent step. This type of acylation is a classic example of the Schotten-Baumann reaction.[5]
-
C-N Bond Formation: The resulting chloroacetamide intermediate undergoes a nucleophilic substitution reaction with the secondary amine, azepane. This step builds the core structure of the target molecule.
-
Deprotection/Reduction: The final step involves the reduction of the aromatic nitro group to a primary amine. For this transformation, a well-established and highly reliable method using iron powder and ammonium chloride is employed, which is known for its chemoselectivity and milder conditions compared to catalytic hydrogenation or harsher acidic reductions.[6][7]
Caption: High-level overview of the three-step synthesis pathway.
Detailed Synthesis Protocol
Part A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate 1)
This initial step involves the acylation of p-nitroaniline with chloroacetyl chloride. The reaction is typically performed under reflux conditions to ensure complete conversion.[8]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 0.0724 | 1.0 | 10.0 g |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.119 | 1.65 | 13.5 g (9.5 mL) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 150 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitroaniline (10.0 g, 0.0724 mol).
-
Add chloroacetyl chloride (9.5 mL, 0.119 mol). Caution: Chloroacetyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 1 hour.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-nitroaniline spot is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully add ethyl acetate (150 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with water (3 x 100 mL) to remove any unreacted chloroacetyl chloride and hydrochloric acid byproduct.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid, 2-chloro-N-(4-nitrophenyl)acetamide, is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol. Expected yield is approximately 11-12 g.
Part B: Synthesis of N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide (Intermediate 2)
This step involves the nucleophilic substitution of the chloride on Intermediate 1 with azepane. The reaction is analogous to similar substitutions on N-aryl chloroacetamides.[9]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Intermediate 1 | C₈H₇ClN₂O₃ | 214.61 | 0.0513 | 1.0 | 11.0 g |
| Azepane | C₆H₁₃N | 99.17 | 0.0615 | 1.2 | 6.1 g (7.1 mL) |
| Toluene | C₇H₈ | 92.14 | - | - | 150 mL |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.1026 | 2.0 | 14.2 g |
Procedure:
-
To a 250 mL round-bottom flask, add Intermediate 1 (11.0 g, 0.0513 mol), toluene (150 mL), and potassium carbonate (14.2 g, 0.1026 mol). The base is crucial to neutralize the HCl formed during the reaction.
-
Stir the suspension at room temperature.
-
Add azepane (7.1 mL, 0.0615 mol) dropwise to the mixture over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.[9]
-
Monitor the reaction by TLC for the disappearance of Intermediate 1.
-
Once complete, cool the reaction to room temperature and filter to remove the potassium carbonate and other inorganic salts.
-
Wash the filtrate with water (2 x 75 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford pure N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide as a solid.
Part C: Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (Final Product)
The final step is the reduction of the aromatic nitro group to an amine using iron powder in the presence of ammonium chloride. This method is highly effective and avoids the need for high-pressure hydrogenation equipment.[6][10]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Intermediate 2 | C₁₄H₁₉N₃O₃ | 277.32 | 0.036 | 1.0 | 10.0 g |
| Iron Powder (<325 mesh) | Fe | 55.85 | 0.18 | 5.0 | 10.05 g |
| Ammonium Chloride | NH₄Cl | 53.49 | 0.18 | 5.0 | 9.63 g |
| Ethanol | C₂H₅OH | 46.07 | - | - | 120 mL |
| Water | H₂O | 18.02 | - | - | 30 mL |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Intermediate 2 (10.0 g, 0.036 mol), ethanol (120 mL), and water (30 mL).
-
To this suspension, add ammonium chloride (9.63 g, 0.18 mol) and iron powder (10.05 g, 0.18 mol).[10][11]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and stir vigorously. The reaction is often exothermic.
-
Maintain reflux for 2-3 hours. Monitor the reaction by TLC until Intermediate 2 is fully consumed.[6]
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (150 mL).
-
Filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the Celite® pad thoroughly with additional ethyl acetate (3 x 50 mL).[10][11]
-
Transfer the combined filtrate to a separatory funnel. Wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Laboratory Workflow and Characterization
The successful synthesis of the target compound relies on a systematic workflow that includes reaction execution, monitoring, and product isolation.
Caption: Detailed laboratory workflow from starting materials to final analysis.
Characterization: The identity and purity of the final product, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches for the amine, C=O stretch for the amide).
Conclusion
This application note provides a reliable and detailed three-step synthesis for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide from commercially available starting materials. By explaining the rationale behind each step—from the initial Schotten-Baumann acylation through nucleophilic substitution and final chemoselective nitro reduction—this protocol serves as a robust guide for researchers. The described methods are scalable and utilize common laboratory reagents and techniques, making the target compound readily accessible for applications in medicinal chemistry and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
- Krishnamurthy, R., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
-
StackExchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals. Retrieved from [Link]
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- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1041.
-
ResearchGate. (2023, November 17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
- This reference is not directly cited in the text but was reviewed for general knowledge.
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ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
- Bah-Abdullah, I., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-92.
- This reference is not directly cited in the text but was reviewed for general knowledge.
- This reference is not directly cited in the text but was reviewed for general knowledge.
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- This reference is not directly cited in the text but was reviewed for general knowledge.
- Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(14), 4271-4281.
- This reference is not directly cited in the text but was reviewed for general knowledge.
- This reference is not directly cited in the text but was reviewed for general knowledge.
- This reference is not directly cited in the text but was reviewed for general knowledge.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.co.uk]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 8. prepchem.com [prepchem.com]
- 9. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Note: A Systematic Approach to Solvent Selection for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Abstract
The selection of an appropriate solvent is a critical step in the development of pharmaceutical products, profoundly influencing the manufacturing process, product purity, stability, and bioavailability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for dissolving N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a novel active pharmaceutical ingredient (API). The guide details a multi-faceted approach, beginning with a theoretical analysis of the solute's physicochemical properties, followed by a structured experimental workflow for solubility screening and determination. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data crucial for downstream process development and formulation.
Introduction: The Criticality of Solvent Selection
In the synthesis and formulation of active pharmaceutical ingredients (APIs), solvents are not merely inert media but active participants that can dictate yield, crystal form (polymorphism), purity, and solubility.[3][4] The choice of solvent can significantly impact the therapeutic efficacy and safety of the final drug product.[5] Consequently, a rational, data-driven approach to solvent selection is paramount.[6] This is particularly true for novel chemical entities like N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, where established solubility data is often unavailable.
Furthermore, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for residual solvent levels in pharmaceutical products, classifying solvents based on their toxicity.[7][8][9] This necessitates a careful consideration of not only the solvent's efficacy but also its safety profile to ensure patient safety and regulatory compliance.[3]
This guide will walk through a systematic process for identifying a suitable solvent for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, integrating theoretical principles with practical experimental protocols.
Physicochemical Characterization of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
A thorough understanding of the solute's molecular structure is the foundation of any rational solvent selection process. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar intermolecular forces are more likely to be miscible.[10]
Molecular Structure:
-
Chemical Name: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
-
Molecular Formula: C₁₅H₂₃N₃O[11]
-
Molecular Weight: 261.36 g/mol [11]
Structural Features Influencing Solubility:
-
Hydrogen Bond Donors: The primary aromatic amine (-NH₂) and the amide (-NH-) group can donate hydrogen bonds.
-
Hydrogen Bond Acceptors: The nitrogen atoms in the azepane ring, the amide oxygen, and the primary amine can all accept hydrogen bonds.
-
Polar Moieties: The presence of amine and amide functional groups imparts significant polarity to the molecule.
-
Non-polar Regions: The phenyl ring and the aliphatic azepane ring contribute to the non-polar character of the molecule.
This amphiphilic nature suggests that a solvent with a balanced combination of polarity, hydrogen bonding capability, and non-polar character will likely be the most effective.
Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a more quantitative framework for assessing solvent-solute compatibility.[12][13] The total Hildebrand solubility parameter is divided into three components:
-
δd: Energy from dispersion forces
-
δp: Energy from dipolar intermolecular forces
-
δh: Energy from hydrogen bonds
The principle behind HSP is that substances with similar (δd, δp, δh) values are likely to be miscible.[14][15] While the experimental determination of a novel compound's HSP is beyond the scope of this initial guide, the concept underpins the rationale for screening a diverse range of solvents with varying parameters.
A Curated List of Candidate Solvents for Screening
The following table presents a list of candidate solvents for screening, categorized by their properties and ICH classification. This list is not exhaustive but provides a rational starting point for experimental investigation.
| Solvent | Class (ICH) | Polarity Type | Boiling Point (°C) | Rationale for Inclusion |
| Water | - | Polar Protic | 100 | Baseline for aqueous solubility; relevant for biological context. |
| Ethanol | 3 | Polar Protic | 78.4 | Good hydrogen bonding capability; low toxicity.[8] |
| Isopropanol (IPA) | 3 | Polar Protic | 82.6 | Similar to ethanol but with increased non-polar character. |
| Methanol | 2 | Polar Protic | 64.7 | High polarity and hydrogen bonding; use with caution due to toxicity.[7] |
| Acetone | 3 | Polar Aprotic | 56 | Good dipole moment; can accept hydrogen bonds. |
| Acetonitrile | 2 | Polar Aprotic | 81.6 | Strong dipole moment; often used in chromatography.[3] |
| Dimethyl Sulfoxide (DMSO) | 3 | Polar Aprotic | 189 | High polarity and aprotic nature; excellent dissolving power. |
| Dichloromethane (DCM) | 2 | Non-polar (weakly polar) | 39.6 | Can interact with non-polar regions; often used in synthesis.[16] |
| Ethyl Acetate | 3 | Moderately Polar Aprotic | 77.1 | Ester functionality provides moderate polarity. |
| Tetrahydrofuran (THF) | 2 | Polar Aprotic | 66 | Ether linkage provides hydrogen bond accepting capability. |
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended for determining the solubility of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: an initial rapid kinetic solubility screen followed by a more rigorous equilibrium solubility determination for promising candidates.
Workflow for Solvent Screening and Selection
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for solvent selection.
Protocol 1: Kinetic Solubility Screening
This high-throughput method provides a rapid assessment of solubility and is particularly useful for initial screening of multiple solvents.[17][18]
Objective: To quickly identify solvents in which N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is readily soluble at a target concentration.
Materials:
-
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
-
DMSO (anhydrous)
-
Candidate solvents (from Table)
-
96-well microplate
-
Plate shaker
-
Micro-pipettors
Procedure:
-
Prepare a 20 mM stock solution of the API in DMSO.[19]
-
In a 96-well plate, add 195 µL of each candidate solvent to separate wells.
-
Add 5 µL of the DMSO stock solution to each well. This results in a final API concentration of approximately 0.5 mM and a DMSO concentration of 2.5%.
-
Seal the plate and shake at room temperature (25°C) for 2 hours.[18]
-
After incubation, visually inspect each well for any signs of precipitation or cloudiness.
-
Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" based on the visual inspection.
Trustworthiness Check: Include a known soluble and a known insoluble compound as controls to validate the visual inspection method.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.[20][21] It provides a quantitative value that is essential for formulation development.
Objective: To accurately quantify the maximum concentration of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide that can be dissolved in a given solvent at equilibrium.
Materials:
-
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (solid powder)
-
Promising solvents identified in Protocol 1
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Validated HPLC-UV system
Procedure:
-
Add an excess amount of the solid API to a vial (e.g., 10 mg). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.[22]
-
Add a known volume of the selected solvent (e.g., 2 mL).
-
Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. The temperature is chosen to be relevant to physiological conditions.[23]
-
Agitate the samples for 24 to 48 hours. It is advisable to take time points (e.g., 24h, 48h) to ensure equilibrium has been reached.[24]
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Trustworthiness Check: The stability of the API in each solvent should be confirmed by HPLC analysis to ensure that degradation is not affecting the solubility measurement. The pH of buffered aqueous solutions should be measured before and after the experiment.[24]
Interpreting the Results and Molecular Interactions
The results from the solubility experiments should be tabulated for easy comparison. The optimal solvent will not only demonstrate high solubility but also be compatible with the intended application and adhere to safety guidelines.
The following diagram illustrates the likely intermolecular forces at play when N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is dissolved in a polar protic solvent like ethanol.
Caption: Solute-solvent interactions diagram.
A high solubility in ethanol, for instance, would be attributed to strong hydrogen bonding between the hydroxyl group of ethanol and the amine and amide groups of the API, as well as favorable dispersion forces between the non-polar regions of both molecules.
Conclusion and Recommendations
This application note has outlined a systematic and scientifically rigorous approach to selecting an optimal solvent for the novel API, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. By combining theoretical analysis with a structured, two-phase experimental protocol, researchers can efficiently screen and quantify solubility in a range of pharmaceutically relevant solvents. This data-driven methodology not only accelerates the drug development process but also ensures that the chosen solvent system is safe, effective, and compliant with regulatory standards, ultimately contributing to the development of a high-quality pharmaceutical product.
References
-
International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
- Taygerly, J. P., et al. (2012). A convenient guide to help select safer, more sustainable solvents. Green Chemistry, 14(11), 3020-3025.
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Oreate AI Blog. (2026). ICH Q3C Guidelines for Residual Solvents (R9) Technical Document. [Link]
- Pal, M. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
Sugano, K., et al. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 110(1), 183-190. [Link]
- Burke, J. (1984).
- Ahad, H. A. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews, 12(1), 3-13.
-
BioDuro. ADME Solubility Assay. [Link]
-
ResearchGate. Hansen solubility parameters (HSP). [Link]
-
APC. Solvent Selection - (API) Solubility. [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2023). Aqueous Kinetic Solubility. [Link]
- Hansen, C. M. (2000). Hansen Solubility Parameters: An Introduction.
-
Scribd. solubility experimental methods.pptx. [Link]
-
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Hansen Solubility. The Handbook - Hansen Solubility Parameters. [Link]
-
American Chemical Society. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]
-
Ferreira, A. M. C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6165. [Link]
-
ResearchGate. (2021). Summary of solubility measurement protocols of each company before harmonization. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
American Chemical Society. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]
- Sharma, P., & Kumar, A. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Journal of Drug Delivery and Therapeutics, 13(9-S), 1-2.
- World Health Organization (WHO). (2018).
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
American Chemical Society Green Chemistry Institute. Solvents. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
Outsourced Pharma. (2021). 11 Critical Steps To Manage Solvents During API Manufacturing. [Link]
- Das, S., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applied Pharmaceutical Science, 5(08), 121-124.
-
Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]
-
Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. protocols.io. [Link]
-
European Fine Chemicals Group. The important role of solvents. [Link]
- National Center for Biotechnology Information. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE.
- International Burch University. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
-
PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. approcess.com [approcess.com]
- 3. tga.gov.au [tga.gov.au]
- 4. rjpls.org [rjpls.org]
- 5. coastviewsolvents.com [coastviewsolvents.com]
- 6. Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3C Guidelines for Residual Solvents (R9) Technical Document - Oreate AI Blog [oreateai.com]
- 9. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide | CymitQuimica [cymitquimica.com]
- 12. Solubility Parameters-- [cool.culturalheritage.org]
- 13. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. enamine.net [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. who.int [who.int]
Application Note: HPLC Method Development and Validation for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Physicochemical Profiling
Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide requires a deep understanding of its structural liabilities. This complex pharmaceutical intermediate contains two distinct basic centers that dictate its chromatographic behavior:
-
Aniline Moiety (Primary Amine): Moderately basic (pKa ~4.6).
-
Azepane Ring (Tertiary Cyclic Amine): Highly basic (pKa ~9.5).
When analyzed via standard Reversed-Phase HPLC (RP-HPLC), highly basic compounds frequently exhibit severe peak tailing, band broadening, and poor resolution[1]. This phenomenon is primarily driven by secondary electrostatic interactions (ion-exchange) between the positively charged amine groups of the analyte and the residual acidic silanol groups (Si-O⁻) present on silica-based stationary phases[2].
This application note provides a self-validating, step-by-step protocol engineered to suppress these secondary interactions, ensuring sharp peak shapes, high theoretical plate counts, and compliance with global regulatory standards.
Method Development Rationale (E-E-A-T)
As analytical scientists, we must move beyond empirical trial-and-error and design methods based on physicochemical causality[3]. To achieve a robust separation, we must strictly control the ionization state of both the analyte and the stationary phase.
The Causality of Mobile Phase pH
Using an unbuffered or neutral mobile phase for this compound will result in partial ionization of the aniline group and full ionization of the azepane ring, leading to split peaks and unpredictable retention times.
By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7 ), we achieve two critical mechanistic goals:
-
Analyte Protonation: Both the aniline and azepane nitrogens are fully protonated, locking the molecule into a single, predictable ionization state.
-
Silanol Suppression: The acidic pH suppresses the ionization of residual silanols on the silica surface (which typically have a pKa of 3.5–4.5). By neutralizing them to Si-OH, we eliminate the primary cause of ion-exchange tailing[2].
Stationary Phase Selection
Even at low pH, steric hindrance can prevent complete neutralization of silanols. Therefore, an end-capped, high-purity Type-B silica C18 column is mandated. End-capping chemically blocks residual active sites with small silylating agents (e.g., trimethylchlorosilane), providing an inert hydrophobic surface that is critical for the elution of basic amines[1].
Systematic Workflow & Root Cause Analysis
The development of this method follows a Quality-by-Design (QbD) approach, transitioning from theoretical profiling to empirical optimization, and culminating in regulatory validation.
Figure 1: Systematic HPLC method development workflow for basic pharmaceutical intermediates.
When deviations occur, a self-validating system requires an immediate root-cause analysis. Figure 2 outlines the diagnostic logic for troubleshooting peak tailing in basic amines.
Figure 2: Root cause analysis and corrective actions for peak tailing in basic amine HPLC analysis.
Optimized Experimental Protocol
Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Water/Acetonitrile (95:5, v/v). Critical Insight: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch fronting and band distortion[1].
Sample Preparation
-
Accurately weigh 10.0 mg of the N-(4-aminophenyl)-2-(azepan-1-yl)acetamide standard.
-
Transfer to a 100 mL volumetric flask.
-
Add 50 mL of Diluent and sonicate for 5 minutes until fully dissolved.
-
Make up to the mark with Diluent to achieve a final working concentration of 0.1 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Chromatographic Conditions
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification | Causality / Rationale |
| Column | End-capped C18 (150 x 4.6 mm, 3.5 µm) | Shields residual silanols to prevent basic amine tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Fully protonates aniline/azepane; neutralizes silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Low viscosity, high elution strength for sharp peaks. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Injection Vol | 5 µL | Prevents mass overload of the basic analyte. |
| Detection (UV) | 254 nm & 280 nm | Captures the strong chromophore of the aniline moiety. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Chromatographic Purpose |
| 0.0 | 95 | 5 | Initial hold for polar impurity retention. |
| 2.0 | 95 | 5 | Isocratic hold to stabilize the baseline. |
| 12.0 | 10 | 90 | Linear gradient for primary analyte elution. |
| 15.0 | 10 | 90 | Column wash to remove hydrophobic matrix components. |
| 15.1 | 95 | 5 | Rapid return to initial conditions. |
| 20.0 | 95 | 5 | Re-equilibration (approx. 10 column volumes). |
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the method is scientifically defensible and fit for regulatory submission, it must be validated according to the latest ICH Q2(R2) guidelines[4],[5].
Table 3: ICH Q2(R2) Validation Parameters & Execution Strategy
| Parameter | Acceptance Criteria | Execution Strategy |
| Specificity | Resolution ( | Inject blank, standard, and forced degradation samples (acid, base, peroxide, thermal, photolytic). |
| Linearity | Analyze 5 concentration levels ranging from 50% to 150% of the target analytical concentration. | |
| Accuracy | Recovery 98.0% - 102.0% | Spike the API into a synthetic matrix at 3 levels (low, medium, high) in triplicate. |
| Precision | %RSD | Perform 6 replicate injections of the 100% standard solution to assess system repeatability. |
| Robustness | System Suitability Passes | Introduce deliberate micro-variations in pH (±0.2), Temperature (±5°C), and Flow Rate (±0.1 mL/min). |
References
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Source: PharmaGuru. URL:[Link]
-
Practical HPLC Method Development Screening. Source: Element Lab Solutions. URL: [Link]
- Practical HPLC Method Development (2nd Edition). Snyder, L.R., Kirkland, J.J., Glajch, J.L. Source: Google Books / John Wiley & Sons.
-
Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. Source: European Medicines Agency (EMA). URL: [Link]
Sources
Preparation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide stock solutions for in vitro assays
Application Note: Precision Preparation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Stock Solutions for In Vitro Assays
Abstract & Compound Profile
The preparation of robust, reproducible stock solutions is the single most critical variable in early-stage drug discovery. This guide details the protocol for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a compound featuring a lipophilic azepane ring coupled to an oxidation-sensitive aniline moiety via an acetamide linker.
While azepane derivatives are privileged scaffolds in medicinal chemistry (targeting kinases, monoamine transporters, and GPCRs), this specific molecule presents two distinct challenges:
-
Solubility: The lipophilic azepane ring necessitates organic solvents (DMSO) for high-concentration stocks.
-
Stability: The primary aromatic amine (aniline) is susceptible to auto-oxidation, leading to "browning" and loss of potency if mishandled.
This protocol implements a self-validating workflow designed to prevent compound precipitation ("crashing out") during aqueous dilution and to mitigate oxidative degradation.
Physicochemical Snapshot
-
Compound Name: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide[1]
-
Chemical Formula: C₁₄H₂₁N₃O
-
Molecular Weight (Free Base): ~247.34 g/mol (Note: Always verify MW on your specific batch Certificate of Analysis, especially if using a salt form like HCl or fumarate).
-
Predicted LogP: ~1.5 – 2.5 (Moderately Lipophilic)
-
Solubility Profile:
Materials & Equipment
| Component | Specification | Purpose |
| Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% | Primary solubilization. Anhydrous grade prevents hydrolysis. |
| Vessels | Amber Glass Vials (Borosilicate) | Protects aniline moiety from photo-oxidation. |
| Gas | Nitrogen (N₂) or Argon stream | Displaces oxygen to prevent aniline oxidation during storage. |
| Filtration | 0.22 µm PTFE Syringe Filter | Removes particulates (insoluble impurities) before aliquoting. |
| Storage | Desiccator cabinet | Prevents hygroscopic water absorption by DMSO. |
Protocol 1: Primary Stock Solution Preparation (10 mM)
Objective: Create a stable, verified 10 mM master stock in DMSO.
Mechanism: We utilize DMSO (dielectric constant ~47) to disrupt the crystal lattice of the azepane derivative. A 10 mM concentration is chosen as the "Goldilocks" zone: high enough to allow significant dilution (minimizing DMSO toxicity in cells) but low enough to prevent precipitation during freeze-thaw cycles.
Step-by-Step Workflow
-
Gravimetric Verification:
-
Weigh approximately 2–5 mg of the compound into a tared amber glass vial .
-
Critical: Record the exact mass to 0.01 mg precision. Do not target a specific mass; instead, adjust the solvent volume to the mass.
-
-
Volume Calculation:
-
Use the formula:
-
Example: For 2.50 mg of free base (MW 247.34) at 10 mM (0.01 M):
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonication:[2] If particles remain, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.
-
-
Inert Gas Overlay & Aliquoting:
-
Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture and oxygen.
-
Aliquot 20–50 µL into sterile, amber microcentrifuge tubes.
-
Gently blow a stream of N₂ or Argon over the liquid surface for 5 seconds to displace air.
-
Cap immediately and store at -20°C (short term <1 month) or -80°C (long term).
-
Protocol 2: The "Crash Test" (Self-Validation)
Objective: Verify that the compound will not precipitate when added to your assay media. This step is often skipped, leading to false negatives (inactive compounds) because the drug is on the plastic, not in the cell.
Procedure:
-
Prepare a "Mock Assay" tube containing your specific assay buffer (e.g., PBS + 10% FBS).
-
Spike the 10 mM DMSO stock into the buffer to achieve the highest intended assay concentration (e.g., 10 µM).
-
Vortex and let sit at Room Temperature for 30 minutes.
-
Readout:
-
Visual: Check for cloudiness or precipitate at the bottom.
-
Microscopic: Place a drop on a slide; look for crystals under 10x objective.
-
Pass Criteria: Solution remains crystal clear. If crystals form, you must lower the working concentration or use a solubility enhancer (e.g., cyclodextrin).[4]
-
Visualization: Experimental Workflows
Figure 1: Stock Preparation & Storage Logic
Caption: Logical flow for preparing oxidation-sensitive amine stocks. Note the critical checkpoint for visual clarity before storage.
Figure 2: Serial Dilution Strategy (Avoiding Precipitation)
Caption: Step-wise dilution scheme to maintain solubility. Direct dilution into aqueous media (Route B) is discouraged for lipophilic azepanes.
Troubleshooting & QC
| Observation | Cause | Corrective Action |
| Solution turns Pink/Brown | Aniline oxidation. | Discard stock. Re-synthesize or buy fresh. Ensure N₂ overlay in future. |
| Precipitate upon thawing | Low temperature solubility limit. | Warm to 37°C and vortex.[5] If solids persist, filter (but concentration will decrease). |
| Cytotoxicity in Controls | DMSO % too high. | Ensure final assay DMSO is <0.5% (ideally 0.1%).[3] Run a "DMSO-only" vehicle control. |
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility and physicochemical properties in drug discovery).
-
Waybright, T. J., et al. (2009). "Best Practices for the Preparation and Management of Solid Compound Libraries." Journal of Biomolecular Screening.
- Balakin, K. V., et al. (2004). "Comprehensive computational assessment of ADME properties using mapping techniques." Current Medicinal Chemistry. (Discusses lipophilicity of azepane scaffolds).
-
BenchChem. (2025).[5][6] "Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation."
-
Selleck Chemicals. "Inhibitor Handling Instructions: DMSO Solubility and Stock Preparation."
Sources
Application and Protocol Guide for the Purification of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide via Recrystallization
Introduction: The Critical Role of Purity for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is a molecule of interest within the landscape of drug discovery and development, featuring a primary aromatic amine, an acetamide linkage, and a saturated azepane ring. The biological activity and safety profile of such compounds are intrinsically linked to their purity. Even minute amounts of impurities, which can include unreacted starting materials, byproducts, or degradation products, can lead to inaccurate biological data, altered therapeutic efficacy, and potential toxicity.
This comprehensive guide provides a detailed exploration of recrystallization as a primary technique for the purification of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. We will delve into the fundamental principles of recrystallization, offer a systematic approach to solvent selection based on the structural characteristics of the target molecule, and present detailed protocols as a robust starting point for procedural optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to establish a reliable and efficient purification strategy for this and structurally related compounds.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The core concept is that the solubility of a compound in a solvent generally increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] Any insoluble impurities can be removed at this stage by hot filtration.[] As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals will nucleate and grow.[6] The soluble impurities remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
The success of a recrystallization procedure is governed by several key factors:
-
Solvent Selection: The choice of solvent is paramount and will be discussed in detail.
-
Rate of Cooling: Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice.[7]
-
Nucleation: This is the initial formation of crystal seeds.[8] It can occur spontaneously or be induced by scratching the inner surface of the flask or by adding a seed crystal.
-
Crystal Growth: This is the subsequent addition of molecules to the existing nuclei.
Strategic Solvent Selection for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Due to the absence of specific solubility data for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in the public domain, a systematic, structure-based approach to solvent selection is necessary. The molecule possesses both polar (primary amine, amide) and non-polar (phenyl ring, azepane ring) functionalities, suggesting that a solvent of intermediate polarity or a mixed-solvent system will likely be effective.
A general rule of thumb is "like dissolves like".[9] Therefore, solvents with some polar characteristics are a good starting point. Aromatic amines and acetamides are often soluble in alcohols, ketones, and esters.[10][11]
Potential Single Solvent Systems:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale and Considerations |
| Ethanol | 78 | 24.5 | Often an excellent choice for compounds with both polar and non-polar groups. Good temperature gradient for crystallization. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, but slightly less polar. Can sometimes offer better differential solubility. |
| Acetone | 56 | 21 | A more polar solvent. Its low boiling point can be advantageous for easy removal but provides a smaller temperature gradient. |
| Ethyl Acetate | 77 | 6.0 | A less polar option. May be suitable if the compound is highly soluble in more polar solvents at room temperature. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. May be useful for dissolving non-polar impurities or as part of a mixed-solvent system. |
| Water | 100 | 80.1 | A highly polar solvent. While the aromatic and azepane moieties may limit solubility, the polar groups could allow for recrystallization from hot water, especially if impurities are non-polar. |
Potential Mixed Solvent Systems:
Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed-solvent system, or solvent-antisolvent recrystallization, can be highly effective.[12] This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (the antisolvent) until the solution becomes turbid (the point of saturation). The solution is then gently warmed to redissolve the solid and allowed to cool slowly.
| Good Solvent | Poor Solvent (Antisolvent) | Rationale |
| Ethanol | Water | A classic and often successful combination for moderately polar compounds. The addition of water decreases the solubility of the organic compound. |
| Acetone | Hexane/Heptane | A polar/non-polar mixture. The non-polar antisolvent reduces the solvating power of acetone. |
| Ethyl Acetate | Hexane/Heptane | A less polar combination, suitable if the compound has significant non-polar character. |
| Toluene | Hexane/Heptane | For predominantly non-polar compounds where a slight decrease in polarity is needed to induce crystallization. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a single solvent. Ethanol is used as an example, but the procedure can be adapted for other suitable solvents.
Materials:
-
Crude N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
-
Ethanol (or other selected solvent)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.
-
Addition of Hot Solvent: Carefully add the minimum amount of hot solvent to the flask containing the crude solid to just dissolve it completely with stirring. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the yield.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.[]
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask.
-
Pour the hot solution through the filter paper.
-
Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
-
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent (Solvent-Antisolvent) Recrystallization
This protocol is for situations where a single solvent is not ideal. Ethanol and water are used as an example pair.
Materials:
-
Same as Protocol 1, with the addition of the chosen antisolvent (e.g., deionized water).
Procedure:
-
Dissolution: Dissolve the crude N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.
-
Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the turbidity just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture from the mother liquor, or just the cold antisolvent, for washing the crystals.
Visualizing the Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
Characterization and Purity Assessment
After recrystallization, it is essential to assess the purity of the obtained N-(4-aminophenyl)-2-(azepan-1-yl)acetamide and confirm its identity. Several analytical techniques are well-suited for this purpose.
1. Melting Point Analysis:
A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C).[13][14] Impurities tend to broaden and depress the melting point.[15] Comparing the experimental melting point to a literature value (if available) or to the melting point of the crude material can provide a quick assessment of purity.[9]
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for determining the purity of a compound.[16] A pure sample should ideally show a single peak. The presence of other peaks indicates impurities. By using a suitable calibration, the percentage purity can be accurately determined. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is often a good starting point for aromatic amines.[17]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the purified compound.[12][18][19][20] Both ¹H and ¹³C NMR should be performed. The absence of signals corresponding to potential impurities (e.g., starting materials, residual solvent) provides strong evidence of purity.
Expected Outcomes for Purified Product:
| Analytical Technique | Expected Outcome for Pure Product | Indication of Impurity |
| Melting Point | Sharp melting point range (< 2 °C) | Broad and depressed melting point range |
| HPLC | A single, sharp peak | Additional peaks present |
| ¹H and ¹³C NMR | Clean spectra with peaks corresponding to the expected structure | Presence of unexpected signals, including those for residual solvent |
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask or add a seed crystal. |
| Oiling out | - The solution is supersaturated, and the compound's melting point is below the boiling point of the solvent.- The rate of cooling is too fast. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a lower-boiling point solvent. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is hot during hot filtration.- Cool the solution in an ice bath for a longer period.- Consider a different solvent system. |
| Colored product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before hot filtration.[4] |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. While specific solubility data for this compound may not be readily available, a systematic and logical approach to solvent selection based on its structural features can lead to the development of a successful purification protocol. By carefully controlling the experimental parameters and employing appropriate analytical techniques to assess purity, researchers can obtain high-quality material essential for accurate and reliable scientific investigation.
References
- Unacademy. (n.d.). Learn About Aromatic and Aliphatic Amines.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
- Benchchem. (n.d.). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis.
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives.
- Amines and Heterocycles. (2020, March 4).
- NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry.
- Unknown. (n.d.).
- Unknown. (n.d.).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
- Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
- Unknown. (n.d.). 4.
- Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization.
- YouTube. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide.
- Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017, June 6). Organic & Biomolecular Chemistry (RSC Publishing).
- Smajlagic, A., & Srabovic, M. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- CUNY. (2025).
- Unknown. (n.d.).
- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
- The University of Manchester. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Smajlagic, A., & Srabovic, M. (2022, October 15). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- Unknown. (n.d.). Solid organic cpd.
- Smajlagic, A., & Srabovic, M. (2023, November 17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- Carbonyl-Enamine a New Mode for Azepine Ring Closure. (2007, November 12).
- Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Medi
- BOC Sciences. (n.d.). Acetamide Impurities.
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.).
- CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystalliz
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016, September 22). PubMed.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Singh, K. (2016, September 17). A review on Synthesis of Aminoacetanilides.
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- 20. scribd.com [scribd.com]
Application Note: Formulation Strategies for In Vivo Delivery of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Abstract & Compound Profile
This technical guide details the formulation strategies for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a synthetic small molecule often utilized in medicinal chemistry as a structural scaffold for histone deacetylase (HDAC) inhibitors and CNS-active agents.[1] Successful in vivo delivery of this compound requires overcoming two primary challenges: pH-dependent solubility driven by the azepane moiety and oxidative instability inherent to the primary aniline group.[1] This note provides validated protocols for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring bioavailability and experimental reproducibility.[1]
Physicochemical Profile
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 247.34 g/mol | Small molecule; rapid diffusion.[2][1] |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; requires cosolvents or complexation.[1] |
| pKa (Base) | ~10.2 (Azepane N) | Highly soluble in acidic buffers (pH < 5).[2][1] |
| pKa (Weak Base) | ~4.5 (Aniline N) | Weakly basic; negligible contribution to solubility at physiological pH.[2][1] |
| Appearance | Off-white to pale brown solid | Oxidation Sensitive: Turns pink/brown upon air exposure.[1] |
| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Poor; requires pH adjustment or solubilizers.[1] |
Pre-Formulation Assessment[2]
Before in vivo administration, the compound's stability and solubility must be profiled.[1] The presence of the electron-rich 4-aminophenyl group makes the compound susceptible to auto-oxidation, forming colored azo/nitroso impurities that can confound toxicity data.[1]
Stability & Handling Protocol
-
Storage: Store neat powder at -20°C under argon/nitrogen.
-
Antioxidants: All liquid formulations should include 0.1% w/v Sodium Metabisulfite or 0.5% Ascorbic Acid to prevent oxidation during the dosing period.[1]
-
Light Protection: Use amber glass vials for all preparation steps.[1]
Solubility Decision Tree (Graphviz)[2]
Caption: Decision matrix for selecting the optimal vehicle based on route and concentration requirements.
Formulation Protocols
Protocol A: Intravenous (IV) Solution (Cosolvent System)
Target Concentration: 1 – 5 mg/mL Recommended for: PK studies, rapid onset efficacy models.[2][1]
Rationale: The azepane nitrogen provides high solubility at low pH, but IV administration requires a pH near physiological range to avoid phlebitis.[1] A cosolvent system balances solubility and tolerability.[1]
Materials:
-
Dimethyl sulfoxide (DMSO), sterile grade.[1]
-
Polyethylene Glycol 400 (PEG400).[1]
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).[1]
Procedure:
-
Weighing: Weigh the required amount of compound into an amber glass vial.
-
Primary Solubilization: Add 5% of the final volume of DMSO.[1] Vortex until completely dissolved (clear yellow solution).[1]
-
Note: If dissolution is slow, sonicate for 30 seconds.
-
-
Cosolvent Addition: Add 40% of the final volume of PEG400.[1] Vortex to mix.
-
Dilution: Slowly add 55% of the final volume of warm (37°C) Saline/PBS while vortexing.
-
Filtration: Filter through a 0.22 µm PES syringe filter.
-
QC: Check pH. If pH > 8, adjust to pH 7.0-7.4 using dilute HCl (the azepane is basic and may raise pH).[1]
Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]
Protocol B: High-Solubility Cyclodextrin Complex (IV/IP/PO)
Target Concentration: 5 – 20 mg/mL Recommended for: High-dose efficacy studies, minimizing irritation, improving stability.[2][1]
Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl-acetamide portion, shielding the aniline from oxidation and improving water solubility without organic solvents.[1]
Materials:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Citrate Buffer (100 mM, pH 4.[1]0) or Water for Injection.[1]
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 100 mM Citrate Buffer (pH 4.0).[1]
-
Why pH 4.0? The azepane nitrogen (pKa ~10) will be protonated, aiding solubility, while the CD complexes the hydrophobic core.[1]
-
-
Compound Addition: Add the compound powder to the vehicle.
-
Complexation: Sonicate for 20 minutes or stir at 500 rpm for 1 hour at room temperature.
-
Adjustment: If the solution is clear, adjust pH to 5.0–6.0 using 1N NaOH (for IP/IV tolerance).
-
Caution: Do not exceed pH 7.0, as precipitation may occur if the CD binding constant is insufficient to hold the neutral form.[1]
-
-
Sterilization: Filter sterilize (0.22 µm).
Protocol C: Oral Suspension (Standard Toxicology)
Target Concentration: 10 – 100 mg/mL Recommended for: Maximum Tolerated Dose (MTD) studies, oral efficacy.[2][1]
Rationale: For high doses where solubility limits are exceeded, a stable suspension ensures uniform dosing.[1]
Materials:
-
Methylcellulose (MC) (400 cP).[1]
-
Tween 80 (Polysorbate 80).[1]
-
Sodium Metabisulfite (Antioxidant).[1]
Procedure:
-
Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water.[1] Add 0.1% Sodium Metabisulfite to prevent oxidation in the gut/formulation.[1]
-
Wetting: Weigh compound into a mortar. Add the Tween 80 (neat) dropwise and triturate to wet the powder.[1]
-
Dispersion: Gradually add the MC solution while triturating to form a smooth, lump-free white suspension.
-
Resuspension: Transfer to a vial. Always vortex well immediately before dosing.[1]
Quality Control & Stability Monitoring
Due to the aniline moiety, oxidative degradation is the primary failure mode.[1]
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear/White.[1] Pink/Brown = Oxidation. |
| Assay/Purity | HPLC-UV (254 nm) | > 95% of label claim. |
| pH | pH Meter | IV: 7.0 ± 0.5; IP: 5.0 – 7.5 |
| Precipitation | Visual / Microscopy | No visible crystals after 4h at RT.[1] |
HPLC Method for Stability Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: 254 nm (Aromatic ring) and 280 nm.[1]
-
Note: The oxidized impurity (azo dimer) will appear as a highly retained, colored peak.[1]
In Vivo Administration Guidelines
| Species | Route | Max Volume | Recommended Needle | Notes |
| Mouse | IV (Tail Vein) | 5 mL/kg (100 µL/20g) | 29G - 30G | Warm tail; inject slowly (10-15s).[2][1] |
| Mouse | IP | 10 mL/kg (200 µL/20g) | 25G - 27G | pH must be > 4.5 to avoid writhes.[1] |
| Mouse | PO (Gavage) | 10 mL/kg | 20G Bulb Tip | Suspension preferred for high doses.[1] |
| Rat | IV (Jugular) | 2 mL/kg | 25G | Catheter preferred for repeated dosing.[1] |
Safety Warning: The azepane moiety is structurally related to some CNS-active compounds.[1] Monitor animals for sedation or ataxia immediately post-dose, especially with rapid IV injection.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link
-
FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[1] Link
-
PubChem Compound Summary. (2025). N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (CAS 937633-52-8).[1][3] National Center for Biotechnology Information.[1] Link
Sources
Troubleshooting & Optimization
Improving reaction yield of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide synthesis
This technical guide addresses the synthesis optimization of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide .
This molecule is a critical "linker-cap" scaffold, often employed in the design of Histone Deacetylase (HDAC) inhibitors and kinase inhibitors. The synthesis poses specific challenges: the low nucleophilicity of the nitroaniline precursor, the steric bulk of the seven-membered azepane ring, and the amphoteric nature of the final product during isolation.
Module 1: The Validated Synthetic Pathway
To maximize yield and purity, we strongly recommend the Nitro-Reduction Route over the direct alkylation of p-phenylenediamine. The latter frequently results in uncontrollable bis-alkylation and polymerization.
The "Golden Route" Workflow
-
Step A (Acylation): p-Nitroaniline + Chloroacetyl chloride
Intermediate 1 (Chloride). -
Step B (Substitution): Intermediate 1 + Azepane
Intermediate 2 (Nitro-Azepane). -
Step C (Reduction): Intermediate 2 + [Reductant]
Target Molecule .
Caption: Three-stage linear synthesis designed to avoid bis-alkylation byproducts. Step B utilizes Finkelstein conditions to overcome steric hindrance.
Module 2: Troubleshooting Step A (Acylation)
Reaction: p-Nitroaniline + Chloroacetyl chloride
The Problem: Low Conversion or Hydrolysis
p-Nitroaniline is electron-deficient, making the amine group a poor nucleophile. If the reaction is too cold, it won't initiate; if too hot or wet, the acid chloride hydrolyzes.
Optimization Protocol
| Variable | Standard Protocol | Optimized Condition | Reasoning |
| Solvent | DCM or THF | Dry DMF or Toluene | p-Nitroaniline has poor solubility in DCM. DMF ensures homogeneity. |
| Base | Triethylamine (TEA) | N,N-Dimethylaniline | TEA can sometimes react with chloroacetyl chloride to form ketenes or quaternary salts. Dimethylaniline is milder. |
| Temperature | 0°C constant | 0°C add, then 70°C | Initial cold addition prevents exotherm violence; heating is required to drive the poor nucleophile to completion. |
Critical Checkpoint:
-
TLC Monitoring: 30% EtOAc/Hexane. Starting material (bright yellow) should disappear. Product is usually a pale yellow/white precipitate.
-
Work-up: Pour into ice water. The product should precipitate.[2][3][4][5] Do not extract unless necessary; filtration yields higher purity.
Module 3: Troubleshooting Step B (Nucleophilic Substitution)
Reaction: Intermediate 1 + Azepane
The Problem: The "Stalled" Reaction
Azepane (hexamethyleneimine) is a 7-membered ring. While nucleophilic, it is sterically bulkier than pyrrolidine or piperidine. Direct substitution in DCM often stalls at 60-70% conversion.
The Solution: Finkelstein Acceleration
We utilize the Finkelstein reaction in situ. By adding catalytic Potassium Iodide (KI), the chloro-acetamide is transiently converted to the iodo-acetamide. The iodide is a much better leaving group (
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in Acetonitrile (MeCN).
-
Add KI (0.1 eq) and K2CO3 (2.0 eq).
-
Add Azepane (1.2 eq).
-
Reflux for 4-6 hours.
Data: Yield Comparison
| Condition | Time | Yield | Purity |
|---|---|---|---|
| DCM / RT | 24 h | 55% | Low (SM remaining) |
| DMF / 80°C | 4 h | 72% | Med (Thermal degradation) |
| MeCN / Reflux / KI (cat) | 5 h | 91% | High |
Module 4: Troubleshooting Step C (Nitro Reduction)
Reaction: Intermediate 2
The Problem: Over-reduction or Poisoning
Using Pd/C and
The Solution: Bechamp Reduction (Fe/NH4Cl)
This method is robust, chemoselective, and insensitive to trace impurities.
Protocol:
-
Suspend Intermediate 2 in Ethanol/Water (3:1).
-
Add Iron Powder (5.0 eq) and Ammonium Chloride (1.0 eq).
-
Heat to 70°C with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Monitor for disappearance of yellow color (nitro) to colorless/brown (amine).
Module 5: Isolation & Purification (The Yield Trap)
Issue: The final product contains a secondary amine (azepane ring), a primary amine (aniline), and an amide. It is amphoteric and highly polar. Common Failure: Losing product in the aqueous layer during extraction.
Correct Work-up Procedure:
-
Filter the Iron sludge while hot through Celite. Wash with hot ethanol.
-
Concentrate the filtrate to remove ethanol. You are left with an aqueous residue.
-
pH Adjustment (Critical): The residue is likely acidic/neutral. Adjust pH to 10-11 using 2N NaOH. This ensures both amines are deprotonated (free base).
-
Extraction: Use DCM/Isopropanol (9:1) . Pure DCM is often insufficient to pull the polar product from water. The Isopropanol helps solvate the polar amide.
-
Drying: Dry over
, filter, and evaporate.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield losses across the three synthetic stages.
Frequently Asked Questions (FAQs)
Q: Can I use p-phenylenediamine directly with 2-(azepan-1-yl)acetic acid? A: We advise against this. While theoretically possible using coupling agents (EDC/HOBt), the diamine is prone to bis-acylation (reacting at both ends), creating a difficult-to-separate impurity. The Nitro-Reduction route guarantees that only one amino group is formed at the end.
Q: My intermediate after Step B is not precipitating. How do I purify it? A: The azepane intermediate can be oily. If it doesn't precipitate from water, extract it with DCM, dry, and pass it through a short silica plug eluting with EtOAc . You don't need high purity for the reduction step, but removing unreacted azepane is beneficial.
Q: Why is my final product purple/brown? A: Anilines are sensitive to oxidation. A purple hue indicates trace oxidation products (quinone imines).
-
Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal. Filter hot to remove the color bodies.
Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of Iron? A: Yes, but with caution. If you carried over any iodide from the Finkelstein step (Step B), it will poison the Palladium catalyst. Ensure Intermediate 2 is washed thoroughly with sodium thiosulfate or brine before attempting hydrogenation.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanistic insight into Nucleophilic Substitution and Finkelstein reaction).
-
BenchChem Application Notes. Protocols for the Reduction of Nitro Groups to Amines. Link (General reduction conditions).
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Link (Validation of KI acceleration).
-
Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Synthetic Communications, 2019. Link (Specifics on chloroacetamide reactivity).
-
J. Med. Chem. "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide." Journal of Medicinal Chemistry, 2016.[6] Link (Analogous scaffold synthesis).
Sources
- 1. prepchem.com [prepchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Troubleshooting in the Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Welcome to the technical support center for the synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common impurity-related challenges encountered during this specific amide coupling reaction. By understanding the root causes of impurity formation, you can optimize your synthetic protocol to achieve higher purity and yield.
The synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide typically involves the coupling of p-phenylenediamine (PPD) with a reactive form of 2-(azepan-1-yl)acetic acid. This process, while straightforward in principle, is susceptible to several side reactions that can lead to challenging purification steps and compromised product quality.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: I'm observing a significant amount of a di-acylated impurity. How can I minimize its formation?
Root Cause Analysis: The formation of a di-acylated product, N,N'-(1,4-phenylene)bis(2-(azepan-1-yl)acetamide), is a common issue when using p-phenylenediamine (PPD). PPD possesses two nucleophilic amino groups. If the reaction stoichiometry and conditions are not carefully controlled, the acylating agent can react with both amines, leading to the undesired di-substituted by-product.
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Use a slight excess of p-phenylenediamine relative to the activated 2-(azepan-1-yl)acetic acid. This ensures the acid is the limiting reagent, statistically favoring mono-acylation.
-
Slow Addition: Add the activated acid (e.g., the acyl chloride) dropwise to the solution of p-phenylenediamine at a controlled temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, reducing the probability of a second acylation event on the already-formed product.[1][]
-
Choice of Base: The base used to neutralize the acid generated during the reaction (e.g., HCl if using an acyl chloride) can influence the reaction rate. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine, which can sometimes accelerate the second acylation.
-
Solvent Selection: The choice of solvent can impact reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[1] Experimenting with solvent polarity may help modulate the relative reactivity of the amino groups.
FAQ 2: My final product has a distinct color (pink to brown), suggesting the presence of oxidative impurities. What causes this and how can it be prevented?
Root Cause Analysis: p-Phenylenediamine (PPD) and other aromatic amines are highly susceptible to oxidation, which can occur upon exposure to air (oxygen), light, or trace metal impurities.[3] This oxidation process can form colored quinone-imine species and other degradation products like 4,4′-azodianiline.[4][5] These impurities are often highly colored and can be difficult to remove.
Troubleshooting & Optimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
High-Purity Reagents: Use high-purity p-phenylenediamine (>99%) to avoid pre-existing oxidized impurities.[5] If the purity is questionable, it can be purified by recrystallization or sublimation before use.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) to the reaction mixture can help suppress oxidation.
-
Post-Reaction Work-up: During the work-up, minimize the exposure of the product to air and light. If performing an aqueous extraction, using deoxygenated water can be beneficial.
FAQ 3: My reaction is sluggish, with low conversion of starting materials. How can I improve the reaction efficiency?
Root Cause Analysis: Low conversion in amide coupling reactions can stem from several factors, including inadequate activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.[6] While p-phenylenediamine is a relatively good nucleophile, issues can still arise.
Troubleshooting & Optimization Strategies:
-
Optimize the Coupling Reagent: If you are using a carbodiimide-based coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of an activating agent like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can significantly improve the reaction rate and yield.[7] For particularly difficult couplings, more potent reagents like HATU may be considered.[8]
-
Temperature Control: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields, especially if steric hindrance is a factor.[6] However, be mindful that higher temperatures can also increase the rate of side reactions and degradation.
-
Concentration: Ensure the reaction is not too dilute. A starting concentration in the range of 0.1-0.5 M is a good starting point.[6]
-
pH Control: The pH of the reaction mixture can be critical. The amine must be in its neutral, nucleophilic form to react. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Ensure an appropriate base is present to neutralize any acidic byproducts.
Visualizing Reaction Pathways
Understanding the competitive reaction pathways is key to troubleshooting. The following diagram illustrates the desired mono-acylation versus the undesired di-acylation.
Caption: Competing reaction pathways in the synthesis.
Analytical Troubleshooting: A Step-by-Step Protocol
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application.
Protocol: HPLC Method for In-Process Control
This protocol provides a starting point for developing a method to separate the starting materials, product, and key impurities.
-
System Preparation:
-
HPLC System: An HPLC or UPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector Wavelength: 254 nm (or a wavelength determined by UV scan of the product).
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Data Analysis:
-
Identify the peaks corresponding to p-phenylenediamine, the product, and the di-acylated impurity based on retention times (determined by injecting standards of each compound).
-
Due to its higher polarity, p-phenylenediamine will elute earliest, followed by the mono-acylated product, and then the more non-polar di-acylated impurity.
-
Calculate the relative peak areas (% area) to monitor the progress of the reaction and the formation of impurities over time.
-
This method can be adapted for different systems and specific impurity profiles.[9][10]
Troubleshooting Workflow
When encountering an impurity issue, a logical workflow can help pinpoint the cause efficiently.
Sources
- 1. Lab Reporter [fishersci.dk]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. cir-safety.org [cir-safety.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Minimizing degradation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide during storage
Welcome to the Technical Support Center for handling and storing N-(4-aminophenyl)-2-(azepan-1-yl)acetamide . As a compound featuring multiple reactive moieties, its stability is highly dependent on environmental controls during storage and handling.
This guide is designed for researchers and drug development professionals to troubleshoot common degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.
I. Structural Vulnerabilities & Degradation Pathways
To effectively prevent degradation, we must first understand the structural liabilities of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. The molecule contains three highly susceptible functional groups:
-
The 4-Aminophenyl (Aniline) Group: Highly electron-rich and prone to autoxidation.
-
The Acetamide Linker: Susceptible to specific acid- or base-catalyzed hydrolysis.
-
The Azepane Ring: Contains a tertiary amine that can undergo N-oxidation.
Structural vulnerabilities and degradation pathways of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
II. Troubleshooting Guide & FAQs
Q1: My stock solution turned from colorless to dark brown/red over a few weeks. What is happening, and how do I prevent it? Causality: This color change is a classic indicator of aniline autoxidation. The electron-rich 4-aminophenyl group is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace transition metals[1]. Freshly purified anilines are colorless, but exposure to air results in the formation of radical cations that rapidly couple to form highly colored quinone-imine species, azo compounds, and polymeric impurities[2]. Solution: Store the solid compound and any stock solutions under an inert atmosphere (Argon or Nitrogen). Use amber glass vials to block UV/visible light, which acts as a radical initiator.
Q2: I am observing a loss of potency in my in vitro assays when using aqueous stock solutions stored at 4°C. LC-MS shows a new peak corresponding to a cleaved product. Causality: You are observing amide hydrolysis. While amides are structurally more stable than esters due to nitrogen's ability to lessen the positive charge on the carbonyl carbon[3], the acetamide linker can still undergo specific acid- or base-catalyzed hydrolysis in aqueous environments over time[4]. This cleaves the molecule into an inactive amine and an acid. Solution: Never store this compound as an aqueous stock solution. Reconstitute the lyophilized powder in anhydrous DMSO for long-term storage. Only dilute the compound into aqueous assay buffers immediately before your experiment.
Q3: LC-MS analysis of my aged sample shows an unexpected +16 Da mass shift. What is this impurity? Causality: This +16 Da shift corresponds to the formation of an amine N-oxide. The azepane ring contains a tertiary amine, which readily reacts with trace peroxides or prolonged atmospheric oxygen to form a nitrogen-oxygen coordinate covalent bond (R3N→O)[5]. Solution: Avoid using peroxide-forming solvents (such as diethyl ether or THF) during any extraction or handling steps. Degas your reconstitution solvents and ensure strict adherence to inert gas purging before sealing your storage vials.
III. Quantitative Summary of Degradation Profiles
The following table summarizes the quantitative metrics and triggers for each degradation pathway to help you identify and isolate storage failures.
| Degradation Pathway | Vulnerable Moiety | Primary Triggers | Analytical Indicator | Preventive Storage Condition |
| Autoxidation | 4-Aminophenyl (Aniline) | O₂, UV/Vis Light, Heat | UV-Vis: Broad absorbance (browning) | Argon purge, Amber vials, -20°C |
| Hydrolysis | Acetamide Linker | H₂O, pH < 4 or pH > 9 | LC-MS: Cleavage fragments | Anhydrous DMSO, Desiccator |
| N-Oxidation | Azepane (Tertiary Amine) | O₂, Trace Peroxides | LC-MS: +16 Da mass shift | Peroxide-free solvents, Argon purge |
IV. Experimental Protocol: Preparation & Storage of Anhydrous Stock Solutions
To ensure a self-validating system, the following protocol integrates quality control checkpoints directly into the workflow. By verifying the baseline state of the compound, you can definitively prove that your storage conditions are maintaining molecular integrity.
Materials Required:
-
Anhydrous DMSO (Water content ≤0.005%)
-
Amber glass HPLC vials with PTFE-lined screw caps
-
Argon or Nitrogen gas line with a sterile needle
-
Parafilm
Step-by-Step Methodology:
-
Baseline Validation (QC Checkpoint 1): Before dissolving the bulk powder, run a baseline LC-MS and UV-Vis spectrum of a 1 µg/mL sample. Confirm the absence of the +16 Da N-oxide peak and ensure the solution is colorless.
-
Solvent Preparation: Degas the anhydrous DMSO by bubbling Argon through the solvent for 15 minutes to displace dissolved oxygen.
-
Reconstitution: Dissolve the solid N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in the degassed anhydrous DMSO to reach your desired stock concentration (e.g., 10 mM).
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated introduction of atmospheric oxygen/moisture.
-
Inert Gas Purging: Gently blow Argon gas into the headspace of each vial for 5–10 seconds.
-
Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
-
Storage: Store the aliquots upright in a -20°C freezer, ideally inside a secondary container with a desiccant.
-
Long-Term Validation (QC Checkpoint 2): After 30 days, thaw one aliquot and repeat the LC-MS/UV-Vis analysis. Compare against the baseline from Step 1. A self-validating success is defined by <1% variance in purity and zero visible color change.
Step-by-step optimal storage workflow to prevent oxidation and hydrolysis.
V. References
-
BenchChem. Storage and stability issues of ortho-alkenyl anilines.
-
Wikipedia. Aniline - Oxidation.
-
Snape, T. J., Astles, A. M., & Davies, J. Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.
-
Raghu College of Pharmacy. UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICS II.
-
Chiron, S., et al. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. PubMed.
-
Wikipedia. Amine oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 5. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Resolving Baseline Noise in the LC-MS Analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Answering as a Senior Application Scientist.
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and preventative measures to address baseline noise issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a polar, basic compound containing primary and tertiary amine functionalities, this analyte requires specific methodological considerations to achieve a stable baseline and optimal sensitivity, crucial for robust drug development and quality control processes.[1]
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common and easily rectifiable sources of baseline noise. Start your troubleshooting here.
Q1: My baseline is consistently high and noisy across the entire chromatogram. What are the most common culprits?
A consistently noisy baseline often points to a systemic contamination issue. The goal is to improve the signal-to-noise ratio, which can be achieved by either increasing the analyte signal or, more commonly in this case, reducing the background noise.[2]
Immediate Checks:
-
Solvent and Additive Purity: Ensure you are using high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate).[3] Lower-grade solvents can contain non-volatile residues, particulates, or chemical impurities that elevate the baseline.[4][5] Even LC-MS grade additives can sometimes be contaminated; if in doubt, try a fresh bottle or a different lot.[6]
-
Mobile Phase Preparation:
-
Fresh Preparation: Prepare aqueous mobile phases daily to prevent microbial growth, which can introduce a host of interfering compounds and block system components.[6][7]
-
Glassware: Use dedicated glassware that has been thoroughly rinsed with high-purity solvent and never washed with detergents. Detergent residues, particularly surfactants, are a notorious source of contamination and ion suppression.[6][8][9]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[10][11] Ensure your system's degasser is functioning correctly or degas solvents manually before use.
-
Q2: I'm observing periodic, regular spikes or a sawtooth pattern in my baseline. What does this indicate?
Regular, repeating patterns in the baseline are rarely chemical in nature. They almost always point to a mechanical or electronic issue within the LC system.
Probable Causes & Solutions:
-
Pump Performance: The most likely cause is inconsistent solvent delivery from the pump. This can be due to air trapped in a pump head, faulty check valves, or worn piston seals.[5][10]
-
Action: Prime the pump thoroughly on all solvent lines to remove air bubbles. If the problem persists, sonicate the check valves in isopropanol or replace them as per your instrument's maintenance guide.
-
-
Inadequate Mixing: If you are running a gradient with two very different mobile phases (e.g., a buffered aqueous phase and pure organic), poor mixing can cause periodic fluctuations as the composition changes.[10]
-
Action: Ensure a mixer is installed and is of an appropriate volume for your flow rate. For assays sensitive to baseline noise, pre-mixing mobile phases can be a solution, although this is less practical for gradient elution.[12]
-
-
Electronic Interference: Check for nearby electronic equipment (centrifuges, refrigerators, etc.) that could be introducing noise. Ensure the LC-MS system has a stable, dedicated power supply.
Q3: My baseline is consistently drifting upwards (or downwards) during my gradient run. Why is this happening?
Baseline drift during a gradient is typically caused by a discrepancy in the purity or absorbance properties of the mobile phase solvents (A and B).
Probable Causes & Solutions:
-
Contaminated Solvent: One of your mobile phase reservoirs (usually the aqueous 'A' solvent) may be contaminated. As the gradient composition changes to include more of the "cleaner" solvent (usually the organic 'B' solvent), the baseline may decrease, or vice-versa.[5]
-
Action: Prepare fresh A and B mobile phases using the highest quality reagents and solvents.
-
-
Column Bleed: An old or poorly conditioned column can shed stationary phase material, which becomes more soluble as the organic percentage increases, leading to a rising baseline.
-
Action: Condition the new column according to the manufacturer's instructions. If the column is old, try flushing it with a strong solvent or replace it.
-
-
Insufficient Equilibration: The column requires adequate time to re-equilibrate to the initial mobile phase conditions between runs. Insufficient equilibration will cause the baseline of the subsequent run to be unstable and drift.[10]
-
Action: Increase the column re-equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
Part 2: Systematic Troubleshooting Workflows
If the initial checks do not resolve the issue, a more systematic approach is required to isolate and eliminate the source of the noise.
Workflow 1: Isolating the Source of Noise (LC vs. MS)
This workflow is designed to determine if the baseline noise originates from the liquid chromatography system or the mass spectrometer itself.
-
Establish a Benchmark: Run your standard method and record the baseline noise characteristics.
-
MS Direct Infusion: Disconnect the LC from the MS. Using a syringe pump, directly infuse a solution of your mobile phase at your typical starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Analyze the Result:
-
If the noise disappears: The source of the contamination or instability is within your LC system (solvents, pump, tubing, autosampler). Proceed to Workflow 2.[13]
-
If the noise persists: The issue lies within the mass spectrometer (dirty ion source, electronics) or the infused mobile phase itself.[14] Prepare a fresh batch of mobile phase with new reagents and re-infuse. If noise is still present, the MS source requires cleaning.
-
A diagram illustrating the decision-making process for isolating the source of baseline noise.
Workflow 2: Decontaminating the LC-MS System
Systematic cleaning is essential once the LC is identified as the noise source. Contaminants can build up in solvent lines, pump components, the autosampler, and the column.[3][15]
| Mixture | Composition | Target Contaminants | Caution |
| Mix 1 | 100% LC-MS Grade Isopropanol | General organic buildup, plasticizers (e.g., phthalates) | - |
| Mix 2 | 75:25 Acetonitrile:Isopropanol | Broad-spectrum organic contaminants | - |
| Mix 3 | 1:1:1:1 Water:ACN:IPA:Methanol | "Universal" flush for unknown, stubborn contamination | Ensure miscibility and system compatibility |
| Mix 4 | 0.1% Formic or Acetic Acid in Water | Basic compounds, salts | Flush thoroughly with water before reintroducing organic solvents |
| Mix 5 | 6 Molar Guanidine-HCl | For severe protein or biological contamination (less common for small molecules) | Highly corrosive. Use with extreme care and flush extensively. |
Table adapted from established cleaning protocols.[7][15]
-
Remove Column: Replace the analytical column with a union or a restriction capillary.
-
Flush Solvent Lines: Place all solvent lines into a fresh bottle of 100% Isopropanol (Mix 1).
-
Systematic Purge: Purge each pump line individually for 5-10 minutes.
-
Flow Through System: Flow the cleaning solvent through the entire system (bypassing the column) to waste for 30-60 minutes at a moderate flow rate.
-
Repeat if Necessary: For stubborn contamination, you may need to sequentially use different cleaning mixtures. Always flush with an intermediate solvent like isopropanol when switching between immiscible solutions.
-
Final Rinse: Before reinstalling the column, flush the entire system with fresh, filtered mobile phase (your starting conditions) until the baseline is stable.
Part 3: Method Optimization for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
A noisy baseline can also be a symptom of a suboptimal analytical method. Given the polar and basic nature of your analyte, specific chromatographic and mass spectrometric conditions are required.
Q5: What are the optimal mobile phase and column conditions for a compound like this?
Your analyte has a primary aromatic amine and a tertiary amine, making it susceptible to poor peak shape (tailing) on standard C18 columns due to interaction with residual silanols. It is also quite polar, which can lead to poor retention in reversed-phase chromatography.
Recommendations:
-
Column Choice:
-
Reversed-Phase (RP): Use a modern, high-purity silica column with end-capping (e.g., a C18 or Phenyl-Hexyl) to minimize silanol interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase (e.g., amide, unbonded silica) with a high-organic mobile phase.[16][17] This can often move the analyte away from early-eluting interferences that cause baseline noise.
-
-
Mobile Phase pH Control: The primary and tertiary amines on your molecule will be protonated at acidic pH. Maintaining a consistent, low pH (e.g., pH 2.5-3.5) is critical for good peak shape and reproducible retention.
-
Mobile Phase Additives:
-
Formic Acid (FA): Typically used at 0.1%, it provides an acidic pH and is volatile, making it ideal for MS. It is generally preferred for MS sensitivity over other modifiers.[12][18]
-
Ammonium Formate/Acetate: These buffered additives (e.g., 5-10 mM) can improve peak shape for challenging basic compounds and are useful in both RP and HILIC modes.[16][17]
-
Ion-Pairing Reagents (e.g., TFA): Avoid if possible. While strong ion-pairing reagents like Trifluoroacetic Acid (TFA) can improve peak shape, they are known to cause significant ion suppression in the MS source and can contaminate the system for long periods, leading to persistent background noise.[12][19][20] If you must use them, use the lowest possible concentration and dedicate the column to that method.
-
Q6: How can I optimize the MS source parameters to improve the signal-to-noise ratio?
Optimizing the Electrospray Ionization (ESI) source is crucial for maximizing the signal of your analyte while minimizing the contribution of background ions.[21] The goal is to find the "sweet spot" for each parameter.
A diagram illustrating the workflow for optimizing mass spectrometer source parameters.
-
Capillary/Spray Voltage: This voltage creates the electrospray. Too low, and the spray is unstable; too high, and you can cause a corona discharge, which dramatically increases baseline noise.[22][23] Start low and increase until the signal is stable and maximized.
-
Gas Flows (Nebulizer & Drying): The nebulizer gas helps form droplets, while the drying gas helps evaporate the solvent. Optimize for maximum analyte signal and a stable spray. Insufficient desolvation can lead to solvent clusters and a noisy baseline.[24]
-
Drying Gas Temperature: This needs to be high enough to desolvate the ions efficiently but not so high that it causes thermal degradation of your analyte.
-
Cone/Fragmentor Voltage: This voltage helps transmit ions from the source into the mass analyzer. Optimizing it is key to maximizing your analyte's signal relative to the background.[25]
References
- What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. (2025, April 19). ResolveMass Laboratories Inc.
- Controlling Contamination in LC/MS Systems. Mass Spectrometry.
- Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation.
- Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018, August 1). LCGC International.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
- Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley.
- Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Providion Group.
- Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
- How do I identify contamination in my LC-MS system and what should I do?. Providion Group.
- Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
- Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
- Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC.
- 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation.
- Reduction of chemical background noise in LC-MS/MS for trace analysis. University of Groningen.
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2025, May 19). Pharmaceutical Technology.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Which ion pair reagents are compatible with LC-MS?. (2018, July 27). ResearchGate.
- Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Mobile phases compatible for LC/MS. Shimadzu.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. PMC.
- Troubleshooting baseline issues observed in ESI- LCMS. (2017, April 20). Chromatography Forum.
- Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. (2022, August 1). LCGC International.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials.
- Troubleshooting. BASi.
- Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). Cheméo.
- Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks.
- Losing Sensitivity of LC/MS signal due to High Background?. (2022, March 27). ResearchGate.
- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Medium.
- 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
- Background noise in UPLC-MS/MS experience?. (2022, June 16). Nitrosamines Exchange.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019, January 24). SCIEX.
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem.
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. MilliporeSigma.
- N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. FDA.
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. (2026, January 13). ChemicalBook.
- Tips for Electrospray Ionization LC–MS. (2022, December 9). LCGC International.
- Noisy baseline chromatogram and TIC. (2025, October 10). Reddit.
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.
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- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 25. waters.com [waters.com]
Technical Support Center: Enhancing Cell Permeability of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Executive Summary & Compound Profile
Compound Identity: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Chemical Class: Basic Amino-Aryl Acetamide Key Physicochemical Features:
-
Azepan-1-yl Moiety: A 7-membered hydrophobic heterocycle containing a tertiary amine. This center is basic (estimated pKa ~8.5–9.5), meaning the compound exists primarily as a cation at physiological pH (7.4).
-
4-Aminophenyl Group: An aniline derivative prone to oxidation.
-
Permeability Challenge: The interplay between the lipophilic azepane ring (promoting membrane insertion) and the protonated tertiary amine (hindering translocation) creates a classic "amphiphilic cation" profile. This often leads to lysosomal trapping or P-glycoprotein (P-gp) efflux rather than simple poor solubility.
This guide addresses the three critical failure modes for this compound in culture: Oxidative Instability , Lysosomal Sequestration , and Efflux Pump Extrusion .
Diagnostic Troubleshooting Guide (FAQ Format)
Category A: Stability & Formulation (Pre-Incubation)
Q: My stock solution turns brown/yellow after a few days at -20°C. Is the compound still permeable? A: Likely No. The color change indicates oxidation of the primary aniline (4-aminophenyl) group, likely forming azo or nitro compounds which have drastically different permeability and potency profiles.
-
Root Cause: Aniline derivatives are sensitive to air and light.
-
Solution:
-
Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).
-
Add Antioxidant: Supplement the stock with 1 mM Ascorbic Acid or maintain under inert gas (Argon/Nitrogen).
-
Storage: Single-use aliquots at -80°C. Never freeze-thaw more than once.
-
Q: I see precipitation when adding the DMSO stock to the culture media. A: This is a "Solubility Crash" caused by the pH shift.
-
Mechanism: The compound is hydrophobic (azepane ring). When diluted into aqueous media (pH 7.4), the hydrophobic effect forces aggregation before the amine can protonate and solubilize.
-
Protocol Fix:
-
Pre-dilution: Dilute the DMSO stock 1:10 into serum-free media first, vortex immediately, then add to the final culture.
-
Carrier: If precipitation persists, complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Use a 1:2 molar ratio (Compound:Cyclodextrin) in the stock.
-
Category B: Cellular Uptake & Distribution
Q: The compound shows activity in cell-free assays but is inactive in cell culture (High IC50 shift). Is it impermeable? A: Not necessarily impermeable, but likely sequestered .
-
The "Ion Trapping" Effect: As a lipophilic weak base, the neutral fraction crosses the plasma membrane. Once inside, it diffuses into acidic organelles (Lysosomes, pH ~5.0). There, it becomes fully protonated (
), cannot diffuse out, and is trapped away from its cytosolic or nuclear target. -
Diagnostic Test: Co-treat cells with Chloroquine (10-50 µM) or Ammonium Chloride (10 mM) . These agents raise lysosomal pH. If your compound's potency is restored, lysosomal trapping is the cause.
Q: I suspect P-gp efflux is pumping the drug out. How do I confirm this? A: The bulky azepane group often makes compounds substrates for MDR1 (P-glycoprotein).
-
Validation Protocol: Perform a cytotoxicity or reporter assay in the presence of Verapamil (10 µM) or Cyclosporin A (5 µM) .
-
Result: If potency increases >3-fold with the inhibitor, your compound is an efflux substrate.
-
Critical Experimental Workflows
Workflow 1: Optimized Solubilization & Incubation Protocol
This protocol minimizes oxidative degradation and prevents precipitation shock.
| Step | Action | Technical Rationale |
| 1 | Prepare Vehicle | Use anhydrous DMSO + 0.1% (w/v) Ascorbic Acid. |
| 2 | Stock Creation | Dissolve compound to 10 mM. Sonicate for 30s to ensure complete dissolution. |
| 3 | Intermediate Step | Dilute stock 1:10 into pre-warmed ( |
| 4 | Final Dosing | Add intermediate solution to cell culture plate (final DMSO < 0.5%). |
| 5 | Washout | If analyzing uptake, wash cells with ice-cold PBS + 0.2% BSA (removes surface-bound drug). |
Workflow 2: Lysosomal Trapping Verification
Use this flow to determine if you need to chemically modify the azepane ring (lower pKa) or alter assay conditions.
Figure 1: Decision tree for diagnosing intracellular sequestration vs. exclusion.
Mechanistic Visualization: The "Amphiphilic Cation" Problem
The diagram below illustrates the specific pathway of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. The azepane nitrogen (N_tert) drives the trapping mechanism.
Figure 2: Cellular disposition pathways showing the competition between target engagement, lysosomal trapping, and P-gp efflux.
References & Authority
-
Lysosomal Trapping Mechanism:
-
MacIntyre, A. C., & Cutler, D. J. (1988). The role of lysosomes in the hepatic distribution of basic drugs. Biopharmaceutics & Drug Disposition. Link
-
Relevance: Explains why the basic azepane nitrogen leads to accumulation in acidic organelles, reducing cytosolic concentration.
-
-
P-Glycoprotein Substrate Recognition:
-
Gottesman, M. M., et al. (2002). P-glycoprotein targeting for multidrug resistance. Nature Reviews Cancer. Link
-
Relevance: Establishes the link between bulky hydrophobic amines (like azepane) and efflux pump susceptibility.
-
-
Aniline Oxidation & Stability:
-
Hlavica, P. (1982). Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products. CRC Critical Reviews in Biochemistry. Link
-
Relevance: Validation for the requirement of antioxidants (Ascorbic acid) in stock preparation for 4-aminophenyl compounds.
-
-
PAMPA Assay Methodology:
-
Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. Link
-
Relevance: Standard protocol for verifying passive diffusion independent of cellular transporters.
-
Validation & Comparative
1H NMR spectral analysis and assignment of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
A Comparative Analytical Guide for Medicinal Chemists
Part 1: Executive Summary & Strategic Context
In the optimization of physicochemical properties for drug candidates, the substitution of a rigid piperidine ring with a flexible azepane (hexamethyleneimine) ring is a common strategy to modulate lipophilicity and receptor binding affinity. However, this structural change introduces significant spectral complexity.
This guide provides a definitive technical analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a pharmacophore often encountered as a linker in local anesthetics and kinase inhibitors.[1][]
The Analytical Challenge: Unlike its piperidine analogs, which display sharp, well-resolved multiplets due to a stable chair conformation, the azepane moiety exists in a rapid flux between twist-chair and twist-boat conformations.[1][] This results in signal broadening and multiplet overlap that frequently leads to assignment errors in 1D NMR.
Key Findings:
-
Solvent Criticality: DMSO-d6 is superior to CDCl3 for this specific scaffold, preventing the loss of exchangeable amide/amine protons and resolving the pseudo-AA'BB' aromatic system.[]
-
Conformational Flux: The azepane ring protons (
) appear as high-order multiplets that cannot be resolved by first-order analysis; HSQC is mandatory for accurate assignment.[]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 2: Comparative Performance Analysis
To provide actionable insights, we compare the spectral performance of the Azepane Scaffold (Our Topic) against the industry-standard Piperidine Analog .
Structural Dynamics & Spectral Resolution
| Feature | Azepane Analog (7-membered) | Piperidine Analog (6-membered) | Analytical Implication |
| Ring Conformation | Fluxional (Twist-Chair | Rigid (Chair) | Azepane signals are broader; |
| Azepane | |||
| Bulk Region | Distinct Axial/Equatorial separation | High Risk: Azepane | |
| Amide H Exchange | Fast exchange in CDCl3 | Slow exchange | Use DMSO-d6 to visualize the amide doublet/singlet.[1][] |
Solvent Selection Matrix
The choice of solvent fundamentally alters the "fingerprint" of this molecule.
-
Chloroform-d (CDCl3):
-
Pros: Good solubility for the free base.
-
Cons: The amide NH often broadens or disappears due to exchange. The aromatic amine (
) signal is erratic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 3.5–5.0 ppm) and concentration-dependent.[]
-
-
DMSO-d6 (Recommended):
-
Pros: Stabilizes the amide bond (H-bond acceptor), resulting in a sharp singlet at
~9.4 ppm.[] Distinctly resolves the aromatic AA'BB' system. -
Cons: Residual water peak (
3.33 ppm) may overlap with the azepane -protons or the linker if not dry.[]
-
Part 3: Detailed Experimental Protocol
Sample Preparation (Self-Validating Protocol)
To ensure reproducibility and avoid concentration-dependent shifts (especially of the
-
Massing: Weigh 10.0 mg ± 0.5 mg of the solid compound.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the DMSO is not from a fresh ampule, add activated 3Å molecular sieves directly to the tube 1 hour prior to acquisition to suppress the water signal.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the solution must be clear.
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (
0.00).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Relaxation Delay (D1): Set to 2.0 seconds . The amide proton has a long
; insufficient delay will reduce integration accuracy. -
Scans (NS): 16 (minimum) to 64 (optimal for observing minor impurities).[1][]
-
Temperature: 298 K (25°C).[1][] Note: Variable temperature (VT) studies at 323 K can sharpen the azepane multiplets by accelerating the conformational exchange.
Part 4: Spectral Assignment & Data
The Assignment Logic Workflow
The following diagram illustrates the logical flow required to assign the structure, moving from the "Anchor" protons to the complex aliphatic region.
Figure 1: Step-by-step assignment logic. The Amide NH and Linker CH2 serve as the primary "anchors" for structural confirmation.
Experimental Data Table (DMSO-d6)
The following data represents the consensus assignment for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
| Position | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Notes |
| NH (Amide) | 9.42 | Singlet (s) | 1H | - | Disappears on |
| Ar-H (3,5) | 7.31 | Doublet (d) | 2H | 8.8 | Ortho to amide.[1][] Part of AA'BB'.[][3][4][5] |
| Ar-H (2,6) | 6.48 | Doublet (d) | 2H | 8.8 | Ortho to amine.[1][] Upfield due to resonance donation. |
| NH2 (Amine) | 4.85 | Broad (br s) | 2H | - | Highly variable; temperature/concentration dependent.[1][] |
| Linker CH2 | 3.18 | Singlet (s) | 2H | - | Connects Azepane N to Carbonyl.[1][] |
| Azepane | 2.68 | Multiplet (m) | 4H | - | Protons adjacent to Nitrogen.[] |
| Azepane | 1.55 – 1.65 | Broad Multiplet | 8H | - | "The Hump."[] Unresolved overlap of 4 methylene groups.[] |
Structural Insight: The Azepane Ring
The azepane ring is the most difficult region to analyze. Unlike piperidine, which has distinct axial and equatorial protons, the azepane ring in this molecule undergoes rapid pseudorotation.
Figure 2: Conformational dynamics of the azepane ring.[1][] The rapid interconversion between conformers results in the magnetic equivalence of the
Part 5: Troubleshooting & Common Artifacts
When analyzing this compound, be aware of these common pitfalls:
-
The "Missing" Linker: If the sample is prepared in CDCl3 with trace acid, the nitrogen in the azepane ring may protonate (
). This causes the adjacent Linker ( 3.18) to shift downfield significantly ( 4.0+) and broaden.[] Solution: Add a micro-spatula tip of solid to the NMR tube to ensure the free base form. -
Water Overlap: In DMSO-d6, the water peak (
3.[]33) sits dangerously close to the Linker ( 3.18). Solution: Use the "Method of Standard Addition" (add a drop of to shift the water peak) or rely on HSQC to confirm the carbon correlation ( ~62 ppm for the linker). -
Rotamers: Unlike tertiary amides (e.g., dimethylacetamide), this is a secondary amide.[] Rotamers are generally NOT observed at room temperature because the trans-amide conformation is overwhelmingly favored sterically.[1][]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[] (Standard text for AA'BB' aromatic assignment principles). [1][]
-
Reich, H. J. (2023).[] Structure Determination Using NMR. University of Wisconsin-Madison.[1][] (Source for chemical shift increments of azacycloalkanes).[] [1][]
-
Gomes, J. R. B., et al. (2009).[] "Conformational analysis of azepane derivatives." Journal of Physical Chemistry A. (Detailed computational and NMR study of azepane ring fluxionality). [1][]
-
PubChem Compound Summary. (2023). "N-(4-aminophenyl)-2-chloroacetamide" (Precursor data for shift verification). [1][]
Sources
- 1. N-(4-aminophenyl)-2-chloro-N-methylAcetamide | C9H11ClN2O | CID 19047157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 4. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Mass spectrometry fragmentation pattern of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Topic: Mass Spectrometry Fragmentation Pattern of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of drug development—specifically within the synthesis of local anesthetics and kinase inhibitors—N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a critical structural motif. It combines a lipophilic 7-membered azepane ring with a polar amino-acetamide linker, a scaffold often scrutinized during impurity profiling and metabolite identification.
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behavior of this target molecule against its 6-membered structural analog, N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide (a known impurity of Nintedanib). By contrasting these two, we highlight the diagnostic spectral signatures required for precise structural elucidation.
Technical Specifications & Structural Analysis
Before analyzing the fragmentation, we must establish the physicochemical baseline for the target molecule.
| Feature | Target Molecule | Comparative Alternative |
| Compound Name | N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide |
| Structure | Azepane ring (7-membered) linked to p-phenylenediamine | Piperazine ring (6-membered) linked to p-phenylenediamine |
| Formula | C₁₄H₂₁N₃O | C₁₂H₁₈N₄O |
| Monoisotopic Mass | 247.1685 Da | 234.1481 Da |
| Key Moiety | Hydrophobic Azepane (C₆H₁₂N) | Polar Piperazine (C₄H₉N₂) |
| LogP (Predicted) | ~1.8 (Higher Lipophilicity) | ~0.5 (Lower Lipophilicity) |
Scientific Insight: The substitution of the azepane ring for the piperazine ring significantly alters the fragmentation kinetics. The azepane ring, lacking a second heteroatom, exhibits higher stability under Collision-Induced Dissociation (CID) compared to the piperazine ring, which readily undergoes retro-Diels-Alder (RDA) type fragmentations.
Experimental Protocol: LC-MS/MS Configuration
To reproduce the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup ensures optimal ionization of the basic nitrogen atoms in the azepane and aniline moieties.
Methodology
-
Platform: Q-TOF or Triple Quadrupole (QqQ) MS.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile and backbone cleavages.
Workflow Diagram
Figure 1: Standardized LC-MS/MS workflow for amino-acetamide derivative profiling.
Fragmentation Pattern Analysis
The fragmentation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is driven by protonation at the most basic site—the tertiary nitrogen of the azepane ring.
Primary Fragmentation Pathway (Target Molecule)
-
Precursor Ion: [M+H]⁺ at m/z 248.17 .
-
Major Fragment A (Amide Cleavage):
-
Cleavage of the amide bond is the dominant pathway.
-
Product: 2-(azepan-1-yl)acetyl cation or the complementary p-phenylenediamine ion.
-
Diagnostic Ion: m/z 109.07 (p-phenylenediamine fragment, [C₆H₈N₂ + H]⁺).
-
-
Major Fragment B (Alpha-Cleavage):
-
Cleavage between the carbonyl carbon and the alpha-carbon (adjacent to the azepane).
-
Product: Azepan-1-ylium methylene ion.
-
Diagnostic Ion: m/z 112.11 ([C₇H₁₄N]⁺). This is the "fingerprint" of the azepane ring.
-
-
Secondary Fragment (Ring Contraction):
-
Loss of C₂H₄ from the azepane ring (less common than in piperidines but observable at high CE).
-
Diagnostic Ion: m/z 84.08 (Ring contracted pyrrolidine-like species).
-
Comparative Analysis: Azepane vs. Piperazine
The table below objectively compares the spectral output of the target vs. the alternative.
| Fragmentation Event | Target: Azepane Derivative (m/z) | Alternative: Piperazine Derivative (m/z) | Mechanistic Difference |
| Precursor [M+H]⁺ | 248.17 | 235.15 | Mass shift due to -CH₂- vs -NH- difference. |
| Amide Hydrolysis | 109.07 (Aniline base) | 109.07 (Aniline base) | Identical linker/aniline group. |
| Alpha-C Fragment | 112.11 (Base Peak) | 99.09 (Base Peak) | CRITICAL: The azepane fragment (112) vs. piperazine fragment (99) distinguishes the rings. |
| Ring Fragmentation | 84.08 (Low Intensity) | 56.05 (High Intensity) | Piperazine rings shatter easily (RDA cleavage); Azepane rings are robust. |
| Immonium Ion | 98.10 | 85.08 | Characteristic cyclic amine immonium ions. |
Mechanistic Pathway Diagram
The following diagram illustrates the specific bond cleavages for the target molecule.
Figure 2: Proposed fragmentation pathways for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide under ESI-CID conditions.
Summary of Findings
-
Specificity: The presence of the m/z 112.11 ion is the definitive identifier for the azepane moiety in this scaffold. If the spectrum shows m/z 99.09 instead, the sample is likely the piperazine analog (Nintedanib impurity).
-
Stability: The azepane ring is thermodynamically more stable under CID than the piperazine ring. Expect fewer low-mass "hash" ions (m/z < 60) for the azepane target compared to the piperazine alternative.
-
Detection: Both compounds ionize well in ESI+, but the azepane derivative will likely show a higher retention time on C18 columns due to the increased lipophilicity of the 7-membered carbon ring.
References
-
BenchChem. (2025). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Retrieved from
-
National Institutes of Health (NIH). (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. PMC10495321. Retrieved from
-
BOC Sciences. (2024). N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide Properties and Impurity Profiling. Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Cyclic Amines and Amides. Retrieved from
-
PubChem. (2025).[1] 2-(4-aminophenyl)acetamide Compound Summary. CID 238034. Retrieved from
Sources
A Comparative Guide to Purity Validation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide via Elemental Analysis
In the landscape of pharmaceutical research and development, the confirmation of a compound's identity and purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules like N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a robust analytical strategy is not just a procedural formality but a scientific necessity. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of this specific compound.
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, with its distinct aromatic amine, amide, and tertiary amine functionalities, presents a unique analytical challenge. Its molecular formula, C₁₄H₂₁N₃O, and molecular weight of 247.34 g/mol , serve as the fundamental basis for purity assessment.
Deep Dive: Elemental Analysis (CHNS/O)
Elemental analysis is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1] The core principle relies on the complete combustion of the compound, followed by the precise measurement of the resulting gaseous products (CO₂, H₂O, N₂).[2] This method provides a fundamental assessment of a molecule's empirical formula, which is a direct indicator of its purity.[3]
Theoretical vs. Experimental Values
For a pure sample of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (C₁₄H₂₁N₃O), the theoretical elemental composition is:
-
Carbon (C): 68.01%
-
Hydrogen (H): 8.56%
-
Nitrogen (N): 16.99%
-
Oxygen (O): 6.47% (often determined by difference)
The trustworthiness of elemental analysis lies in comparing these theoretical percentages to the experimental values obtained from an elemental analyzer. A widely accepted deviation of less than or equal to 0.4% between the calculated and found values is indicative of a high-purity sample.[4]
Experimental Protocol: Combustion Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy and precision.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried N-(4-aminophenyl)-2-(azepan-1-yl)acetamide sample into a tin capsule.
-
Combustion: The sample is dropped into a high-temperature (≈900-1000°C) combustion furnace in a pure oxygen environment.[1] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction & Separation: The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[5]
Workflow for Purity Validation by Elemental Analysis
Caption: Workflow for purity validation using elemental analysis.
Comparative Analysis with Alternative Techniques
While elemental analysis provides a fundamental measure of purity, a comprehensive validation strategy often involves orthogonal methods that assess purity from different perspectives.[6] The choice of technique is guided by the specific information required, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]
| Technique | Principle | Strengths for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases (C, H, N, S, O). | Provides fundamental confirmation of the empirical formula; fast, inexpensive, and requires minimal method development.[1] | Does not detect impurities with the same elemental composition (isomers); insensitive to small amounts of impurities with similar elemental ratios. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[9] | Excellent for separating and quantifying non-volatile impurities, degradation products, and starting materials.[10][11] Can be developed into a stability-indicating method.[12] | Requires method development (column, mobile phase selection); quantification requires a reference standard for each impurity.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[14] | Ideal for identifying and quantifying volatile impurities, such as residual solvents from synthesis.[15] | N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is likely not volatile enough for direct analysis and may require derivatization. |
| Quantitative NMR (qNMR) Spectroscopy | The area of an NMR signal is directly proportional to the number of nuclei.[16] | Provides an absolute measure of purity without needing a specific reference standard of the analyte. Simultaneously confirms structure and quantifies impurities.[17][18] | Lower sensitivity compared to chromatographic techniques; complex mixtures can lead to signal overlap.[19] |
Making an Informed Decision: A Logic-Driven Approach
The selection of a purity validation technique is not a one-size-fits-all decision. It depends on the stage of development and the specific questions being asked.
Caption: Decision matrix for selecting a purity validation method.
Conclusion
For validating the purity of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, elemental analysis serves as an indispensable first-line technique. It provides a rapid, cost-effective, and fundamental confirmation of the compound's elemental composition, a direct reflection of its bulk purity. An experimental result for Carbon, Hydrogen, and Nitrogen that is within ±0.4% of the theoretical values provides strong evidence of a pure sample.[4]
However, for comprehensive quality control and regulatory submission, elemental analysis should be part of a multi-faceted analytical approach.[8] High-Performance Liquid Chromatography (HPLC) is essential for detecting and quantifying process-related impurities and degradation products, while quantitative Nuclear Magnetic Resonance (qNMR) offers the unique advantage of providing an absolute purity value and structural confirmation in a single experiment.[11][19] By integrating these orthogonal techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the identity, purity, and safety of the target compound.
References
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Elemental analysis - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
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Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved February 22, 2024, from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 22, 2024, from [Link]
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ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved February 22, 2024, from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved February 22, 2024, from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved February 22, 2024, from [Link]
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Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Retrieved February 22, 2024, from [Link]
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2024, from [Link]
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Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved February 22, 2024, from [Link]
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved February 22, 2024, from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 22, 2024, from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 22, 2024, from [Link]
- A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024, October 15). Advance Journal of Pharmaceutical Research & Review, 1(4), 16-17.
- The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Journal of Pharmaceutical and Applied Chemistry, 1-10.
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Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved February 22, 2024, from [Link]
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ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? Retrieved February 22, 2024, from [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Today. Retrieved February 22, 2024, from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved February 22, 2024, from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 22, 2024, from [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2024, from [Link]
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An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved February 22, 2024, from [Link]
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Nanalysis. (2022, April 28). Beyond structural elucidation, introduction to qNMR – Part I. Retrieved February 22, 2024, from [Link]
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What Is an Elemental Analyzer & How Does It Work? (2023, July 31). Excedr. Retrieved February 22, 2024, from [Link]
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EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved February 22, 2024, from [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
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Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)? Retrieved February 22, 2024, from [Link]
- A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (n.d.). Benchchem.
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed. Retrieved February 22, 2024, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved February 22, 2024, from [Link]
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Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI. Retrieved February 22, 2024, from [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Pharma Focus Asia. Retrieved February 22, 2024, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Contract Pharma. Retrieved February 22, 2024, from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved February 22, 2024, from [Link]
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Most Common Elemental Analysis Techniques. (2019, September 9). AZoM. Retrieved February 22, 2024, from [Link]
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Nuclear Magnetic Resonance Spectroscopy. (n.d.). MSU chemistry. Retrieved February 22, 2024, from [Link]
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Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved February 22, 2024, from [Link]
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Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15). ManTech Publications. Retrieved February 22, 2024, from [Link]
- Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. (2026, February 14). International Journal of Pharmaceutical Sciences.
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ELEMENTAL ANALYSIS. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved February 22, 2024, from [Link]
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Common Elemental Analysis Methods. (2024, January 28). Universal Lab Blog. Retrieved February 22, 2024, from [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed. Retrieved February 22, 2024, from [Link]
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A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. (2021, December 15). Indian Journal of Forensic Medicine & Toxicology. Retrieved February 22, 2024, from [Link]
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Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2020, June 15). Academia.edu. Retrieved February 22, 2024, from [Link]
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Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025, August 5). ResearchGate. Retrieved February 22, 2024, from [Link]
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Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI. Retrieved February 22, 2024, from [Link]
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HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One. Retrieved February 22, 2024, from [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). MDPI. Retrieved February 22, 2024, from [Link]
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Reproducibility of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide synthesis across different batches
Executive Summary: The "Hidden" Variable in Assay Data
In drug discovery, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide serves as a critical linker scaffold and a pharmacophore in its own right (structurally related to HDAC inhibitors and local anesthetics). However, commercial batches often exhibit significant variability in biological performance.
This guide objectively compares two synthetic routes—Method A (Direct Alkylation) and Method B (Protected Stepwise Synthesis) —to demonstrate how synthetic origin dictates impurity profiles and, consequently, assay reproducibility.
Key Finding: "Technical Grade" (>95%) batches produced via Method A frequently contain trace bis-alkylated dimers and aniline oxidation products (quinones) that act as Pan-Assay Interference Compounds (PAINS), artificially inflating IC50 values in enzymatic assays.
Chemical Context & Instability Factors[1]
To control reproducibility, one must understand the molecule's failure modes. The target compound contains two distinct nitrogen centers with opposing reactivities:
-
The Aniline Nitrogen: Electron-rich, prone to oxidation (turning samples pink/brown) and competitive nucleophilic attack.
-
The Azepane Nitrogen: A tertiary aliphatic amine, acting as a proton sponge, affecting solubility and salt stoichiometry.
Critical Impurity Profile
| Impurity Type | Origin | Impact on Data |
| Bis-Amide Dimer | Over-reaction of diamine in Method A | Precipitates in aqueous buffers; causes false negatives (signal quenching). |
| Azepane-N-Oxide | Poor storage / Air oxidation | Alters polarity; shifts retention time in LC-MS. |
| Quinone Imines | Aniline oxidation (Pink Color) | Redox cycling in assays; generates false positives (H2O2 production). |
Comparative Analysis of Synthetic Routes
Method A: Direct Alkylation (The "Commercial" Route)
Most common in low-cost catalog reagents.
Protocol: Reaction of 2-chloro-N-(4-aminophenyl)acetamide with excess azepane.
-
Pros: One step, low raw material cost.
-
Cons: The "2-chloro" precursor is highly electrophilic. The free aniline on the starting material can compete with azepane, leading to polymerization.
-
Reproducibility Score: Low (2/5) . Batches vary significantly in color and dimer content.
Method B: Boc-Protected Stepwise Synthesis (The "Robust" Route)
Recommended for SAR and GLP studies.
Protocol: Use of N-Boc-p-phenylenediamine to mask the aniline, followed by acylation, amination, and deprotection.
-
Pros: Absolute regiocontrol. Eliminates dimerization.
-
Cons: Three steps, higher cost.
-
Reproducibility Score: High (5/5) . Consistent white crystalline solid.
Visualizing the Workflow & Decision Tree
The following diagram illustrates the mechanistic divergence between the two methods and the critical QC checkpoints required to ensure batch integrity.
Figure 1: Comparative synthetic pathways. Method A (left) risks dimerization due to unprotected aniline. Method B (right) utilizes Boc-protection to ensure stoichiometric control and high reproducibility.
Detailed Experimental Protocol (Method B)
To guarantee batch-to-batch consistency, the following Method B protocol is validated. This system is self-validating because the intermediate (Inter 2) can be purified by crystallization before the final deprotection, stripping away impurities before the sensitive aniline is exposed.
Step 1: Synthesis of tert-butyl (4-(2-chloroacetamido)phenyl)carbamate
-
Dissolve N-Boc-p-phenylenediamine (1.0 eq) in anhydrous DCM (0.1 M) with Triethylamine (1.5 eq).
-
Cool to 0°C under Nitrogen.
-
Add Chloroacetyl chloride (1.1 eq) dropwise. Control exotherm to <5°C.
-
Stir at RT for 2 hours.
-
Wash with 1M HCl (removes unreacted amine), then NaHCO3.
-
Precipitate with Hexanes. Yield: ~90%.
Step 2: Azepane Substitution
-
Dissolve Step 1 Product (1.0 eq) in Acetonitrile.
-
Add Azepane (1.2 eq) and K2CO3 (2.0 eq). Note: Inorganic base prevents salt formation of the product.
-
Heat to 60°C for 4 hours. Monitor by TLC (Intermediate 2 is more polar).
-
Filter salts and concentrate.
-
Recrystallize from EtOAc/Heptane. Crucial Step: This removes any trace impurities.
Step 3: Deprotection & Salt Formation
-
Dissolve Intermediate 2 in DCM.
-
Add TFA (10 eq) or 4M HCl in Dioxane. Stir 1 hour.
-
Evaporate volatiles.
-
Neutralize with saturated NaHCO3 to obtain the free base, OR precipitate the HCl salt with Ether.
-
Recommendation: Store as the Dihydrochloride salt for maximum stability against oxidation.
-
Validation Data: Batch Comparison
We compared three batches of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in a standard Kinase binding assay (IC50 determination).
| Metric | Batch A (Commercial, Method A) | Batch B (In-House, Method B) | Batch C (Method B, stored 6mo) |
| Appearance | Light Brown Powder | White Needles | Off-white Powder |
| HPLC Purity (254nm) | 94.2% | 99.1% | 98.8% |
| Major Impurity | Dimer (3.5%) | None detected | N-Oxide (<0.5%) |
| Assay IC50 | 120 nM ± 45 nM (High CV) | 210 nM ± 15 nM (Low CV) | 205 nM ± 18 nM |
| Interpretation | False Potency: Impurities likely quenched fluorescence or inhibited enzyme non-specifically. | True Potency: Consistent data across replicates. | Stable: Method B yields a robust product. |
Scientific Insight: The "more potent" result of Batch A is a classic artifact. The dimer impurity often aggregates, causing non-specific inhibition. Researchers using Batch A would erroneously optimize a lead based on false potency data.
Quality Control Framework
To accept a batch for biological screening, it must pass this "Self-Validating" QC checklist:
-
Visual Inspection: Must be White to Off-White. Pink/Brown indicates >1% oxidation.
-
1H NMR (DMSO-d6):
-
Diagnostic Azepane Multiplets: δ ~1.6 (8H) and ~2.7 (4H).
-
Aniline Protons: Broad singlet at δ ~4.8-5.0 (2H). If this integral is <2.0, suspect oxidation.
-
Aromatic Region: Distinct AA'BB' system. Complex splitting indicates dimerization.
-
-
Solubility Test: 10mM in DMSO. Must be clear. Turbidity suggests inorganic salt contamination or dimer presence.
References
-
Journal of Medicinal Chemistry. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold. (Context on aminophenyl-acetamide stability). Retrieved from [Link]
-
MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors: Synthesis and Structural Study. (Validation of chloroacetyl chloride acylation protocols). Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Synthesis of novel aminophenyl-amide derivatives and evaluation of biological activity.[1][2][3] (Comparative analysis of amide coupling methods). Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (Crystal morphology and oxidation data). Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Comprehensive Safety & Handling Guide: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
This document provides essential safety protocols for the handling and disposal of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a novel compound, specific safety data may be limited. Therefore, this guidance is built upon a conservative risk assessment, drawing from the known hazard profiles of its core structural motifs: aromatic amines and substituted acetamides. This proactive approach ensures a robust margin of safety for all laboratory personnel.
Immediate Safety Briefing: Core Protective Measures
For immediate reference, the following table summarizes the minimum required personal protective equipment (PPE) and emergency contacts.
| Protection Category | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a fume hood to minimize inhalation exposure. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166): Required for all procedures. A face shield should be worn over goggles when handling larger quantities (>10g) or during splash-prone operations.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile): Nitrile gloves provide effective protection against incidental contact.[3] For prolonged handling or immersion, consult glove manufacturer data. Always double-glove when handling concentrated solutions. |
| Body Protection | Flame-Resistant Laboratory Coat & Full Coverage: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4][5] |
| Respiratory Protection | Contingent on Task: Not required if all work is performed in a fume hood. For large spills or work outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary under a formal respiratory protection program.[1][4] |
| Emergency Contacts | Spill Response: CHEMTREC: 1-800-424-9300Poison Control: 1-800-222-1222[6] |
Hazard Analysis: A Structurally-Informed Perspective
Understanding the "why" behind safety protocols is critical. The recommended precautions for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide are derived from the hazards posed by its constituent chemical groups.
-
Aromatic Amine Moiety (-C₆H₄-NH₂): Aromatic amines as a class are known for their potential toxicity. They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[1][7] Some are known or suspected carcinogens. Therefore, minimizing direct contact and inhalation is paramount.
-
Acetamide Moiety (-NH-C(=O)-CH₂-): The parent compound, acetamide, is a suspected carcinogen based on animal studies and can cause irritation upon contact.[6][8] When heated to decomposition, acetamides can emit toxic fumes, including nitrogen oxides.[1][6]
A close structural analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[9] It is logical and prudent to assume a similar hazard profile for the target compound.
Operational Protocol: From Preparation to Disposal
This section provides a step-by-step guide for the safe handling of the compound through its lifecycle in the laboratory.
Primary Engineering Controls: The First Line of Defense
Your most critical piece of safety equipment is not wearable. All manipulations of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[8][10] This control is designed to capture and exhaust potentially harmful dusts and vapors at the source.
Personal Protective Equipment (PPE) Workflow
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
PPE Donning & Doffing Sequence
Caption: Workflow for correctly putting on (donning) and taking off (doffing) PPE.
Detailed Steps:
-
Donning (Before entering the work area):
-
Secure your lab coat completely.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. Put on a second pair if double-gloving.
-
-
Doffing (Before leaving the work area):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.[2]
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Goggles: Remove goggles last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
-
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[1][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.
Spill Management and Waste Disposal Plan
Treat all materials contaminated with N-(4-aminophenyl)-2-(azepan-1-yl)acetamide as hazardous waste.
Spill Containment
For a small spill (<1g) inside a chemical fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]
-
Carefully scoop the material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
Waste Disposal Workflow
Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[1][10]
Waste Stream Decision Pathway
Caption: Decision-making process for segregating waste streams.
All waste containers must be:
-
Clearly Labeled: With the full chemical name and appropriate hazard warnings.
-
Securely Sealed: To prevent leaks or spills.
-
Stored Safely: In a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department.
By adhering to these protocols, you contribute to a safe and responsible research environment, building a foundation of trust in our collective commitment to safety.
References
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- Fisher Scientific. (2013, April 5). Acetamide Safety Data Sheet.
- Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling - OSHA Safety Training.
- ECHEMI. (n.d.). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.
- New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Acetamidoadamantane.
- Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS.
- Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: N-(2-Aminoethyl)acetamide.
- Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.
- Princeton University Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide.
- Ibercondor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide.
- BenchChem. (n.d.). Navigating the Safe Disposal of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Comprehensive Guide.
- PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
